Sildenafil-d3-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30N6O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-methyl-3-propyl-5-[2,4,5-trideuterio-6-ethoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i8D,9D,14D |
InChI Key |
BNRNXUUZRGQAQC-YWZPVOOSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C)[2H])S(=O)(=O)N4CCN(CC4)C)[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origin of Product |
United States |
Foundational & Exploratory
Sildenafil-d3: A Technical Guide for Researchers
CAS Number: 1126745-90-1
This technical guide provides an in-depth overview of Sildenafil-d3, a deuterated analog of Sildenafil, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, its primary application as an internal standard in analytical chemistry, the pharmacological context of its parent compound, and relevant experimental considerations.
Core Compound Data
Sildenafil-d3 is a stable isotope-labeled version of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The incorporation of three deuterium atoms on the N-methyl group of the piperazine moiety results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification of Sildenafil in biological matrices.[2]
Chemical and Physical Properties
A summary of the key quantitative data for Sildenafil-d3 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1126745-90-1 | [1] |
| Molecular Formula | C₂₂H₂₇D₃N₆O₄S | [1] |
| Molecular Weight | 477.6 g/mol | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Appearance | Off-white solid | |
| Solubility | DMF: 5 mg/ml; DMSO: 10 mg/ml | [1] |
Application in Bioanalytical Methods
The primary application of Sildenafil-d3 is as an internal standard in analytical and pharmacokinetic research, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Sildenafil.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Experimental Protocol: Quantification of Sildenafil in Human Plasma using LC-MS/MS with Sildenafil-d3 Internal Standard
The following is a representative protocol for the bioanalytical method development for Sildenafil using Sildenafil-d3 as an internal standard. This protocol is a composite based on established methods for Sildenafil quantification.
2.1.1. Materials and Reagents
-
Sildenafil reference standard
-
Sildenafil-d3 (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
2.1.2. Preparation of Stock and Working Solutions
-
Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Sildenafil in methanol.
-
Sildenafil-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sildenafil-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Sildenafil stock solution in a mixture of acetonitrile and water (1:1 v/v) to create calibration standards. Prepare a working solution of Sildenafil-d3 at an appropriate concentration in the same diluent.
2.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Sildenafil-d3 working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Sildenafil: m/z 475.3 → 100.1
-
Sildenafil-d3: m/z 478.3 → 103.1 (hypothetical, to be optimized)
-
Experimental Workflow
Caption: Workflow for Sildenafil quantification.
Pharmacological Context: Mechanism of Action of Sildenafil
Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which leads to increased levels of cyclic guanosine monophosphate (cGMP). cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil enhances the effect of NO by increasing the levels of cGMP in the corpus cavernosum.
Signaling Pathway of Sildenafil
Caption: Sildenafil's mechanism of action.
References
The Isotopic Purity of Sildenafil-d3: A Technical Guide for Researchers
Introduction
Sildenafil-d3, a deuterium-labeled analog of Sildenafil, is a critical internal standard for quantitative bioanalysis using mass spectrometry (MS).[1] Its structural similarity and mass shift allow for precise correction of analytical variability, enhancing the accuracy of pharmacokinetic and metabolic studies. The reliability of such studies is contingent upon the isotopic purity of the internal standard. This guide provides an in-depth analysis of the isotopic purity of Sildenafil-d3, detailing the analytical methodologies for its determination and presenting key quality control parameters for researchers, scientists, and drug development professionals.
Quantitative Analysis of Isotopic Purity
The isotopic purity of Sildenafil-d3 is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. It is a critical quality attribute that can significantly affect the accuracy of analytical results. The primary impurities are the unlabeled (d0) isotopologue and molecules with fewer than the intended three deuterium atoms (d1, d2).
Table 1: Isotopic Purity Specifications for Sildenafil-d3
| Parameter | Specification | Method |
| Chemical Purity | 97.7% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | 99% atom D | Mass Spectrometry (MS) |
| Deuterated Forms | ≥99% (d1-d3) | Mass Spectrometry (MS) |
Data sourced from a representative Certificate of Analysis.[2]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like Sildenafil-d3 relies on high-resolution analytical techniques capable of distinguishing between isotopologues. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[3]
Method 1: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
This is the most common and precise method for determining isotopic distribution.
1. Sample Preparation:
-
Prepare a stock solution of Sildenafil-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18) is typically used.[4]
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 25°C.[4]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode over a mass range that includes the molecular ions of unlabeled Sildenafil (m/z 475.21) and Sildenafil-d3 (m/z 478.23).
-
Resolution: A resolving power of at least 10,000 is recommended to resolve the isotopic peaks.
4. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is typically reported as the percentage of the d3 form.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the position of the deuterium labels and provide an estimate of isotopic enrichment.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Sildenafil-d3 in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium (in this case, the N-methyl group) is indicative of high isotopic enrichment.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms, confirming their location.
3. Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the residual signal for the deuterated position to the integration of a non-deuterated proton signal in the molecule to estimate the percentage of deuteration.
Experimental Workflow and Data Visualization
The following diagram illustrates the general workflow for the determination of isotopic purity of Sildenafil-d3 using HR-LC-MS.
Caption: Workflow for Isotopic Purity Analysis by HR-LC-MS.
The isotopic purity of Sildenafil-d3 is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. The use of high-resolution mass spectrometry allows for the precise determination of the isotopic distribution, confirming that the internal standard meets the required quality specifications. Researchers should consult the Certificate of Analysis for their specific lot of Sildenafil-d3 and, if necessary, perform their own purity assessment using the methodologies outlined in this guide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Sildenafil-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Sildenafil-d3, a deuterated isotopologue of Sildenafil. Sildenafil-d3 is primarily utilized as an internal standard for the precise quantification of Sildenafil in various analytical and pharmacokinetic studies, leveraging the stability of the deuterium label in mass spectrometry.[1] The substitution of three hydrogen atoms with deuterium on the N-methyl group of the piperazine moiety provides a distinct mass shift without significantly altering the molecule's chemical behavior.
Chemical Identity and Core Properties
Sildenafil-d3 is structurally analogous to Sildenafil, with isotopic labeling at a metabolically stable position. This ensures that its physicochemical characteristics closely mirror those of the parent compound, a critical feature for its use as an internal standard.
Table 1: General and Physicochemical Properties of Sildenafil-d3
| Property | Value | Reference(s) |
| IUPAC Name | 5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [2] |
| CAS Number | 1126745-90-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₂H₂₇D₃N₆O₄S | [1][2][3][4][6] |
| Molecular Weight | 477.60 g/mol | [1][2][3][4][6][7] |
| Appearance | White to Off-White Solid | [3][5][6][8] |
| Melting Point | 187 - 189 °C | [6][9] |
| Storage Conditions | -20°C, protect from light. | [6][8] |
| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is advised after three years. |
Solubility Profile
The solubility of Sildenafil-d3 is a critical parameter for its application in analytical standard preparation and formulation. As a deuterated analog, its solubility is expected to be nearly identical to that of the non-labeled Sildenafil base. Sildenafil is classified as having low solubility.[10] Its solubility is highly dependent on the pH of the medium due to its basic nature.
Table 2: Solubility Data for Sildenafil and Sildenafil-d3
| Solvent | Concentration | Compound | Reference(s) |
| DMSO | 10 mg/mL | Sildenafil-d3 | [2] |
| 25 mg/mL (with heating to 60°C) | Sildenafil-d3 | [8] | |
| DMF | 5 mg/mL | Sildenafil-d3 | [2] |
| Methanol | Soluble | Sildenafil-d3 | [5] |
| Water (pH ~7) | Insoluble (0.02 mg/mL at 37°C) | Sildenafil Base | [10] |
| Aqueous (pH 4) | 7.1 mg/mL (at 37°C) | Sildenafil | [10] |
| Ethanol | 5.2 ± 1.2 mg/mL | Sildenafil Base | [10] |
Ionization and Partitioning Behavior
The acid-dissociation constant (pKa) and the partition coefficient (logP) are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Table 3: pKa and Partition Coefficient of Sildenafil
| Property | Value | Remarks | Reference(s) |
| pKa | 8.7 | Corresponds to the protonation of the nitrogen in the piperazine ring. | [11] |
| logP | Not Experimentally Determined for Sildenafil-d3 | The logP of the deuterated form is expected to be virtually identical to the non-deuterated form. |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties discussed. These protocols are based on established pharmaceutical analysis techniques.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Prepare binary solvent mixtures or buffered aqueous solutions of desired pH.
-
Saturation: Add an excess amount of Sildenafil-d3 solid to a sealed vial containing the solvent system. This ensures that a saturated solution is formed in equilibrium with the solid phase.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12][13]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry (at λmax ~290-295 nm) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of Sildenafil-d3.[12]
-
Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Protocol for Partition Coefficient (logP) Determination
The octanol-water partition coefficient is determined by measuring the equilibrium distribution of a compound between these two immiscible phases.
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol. Separately, saturate 1-octanol with the buffer. This pre-saturation minimizes volume changes during the experiment.[14]
-
Sample Preparation: Prepare a stock solution of Sildenafil-d3 in one of the phases (or a 50/50 mixture).
-
Partitioning: Add equal, known volumes of the pre-saturated octanol and buffer phases to a separation vessel. Add the Sildenafil-d3 stock solution.
-
Equilibration: Shake the vessel vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely (centrifugation can be used to expedite this).[14]
-
Sampling: Carefully sample a precise aliquot from both the upper octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of Sildenafil-d3 in each phase using a suitable analytical method like HPLC-UV. A wide dynamic range detector is beneficial if the partitioning is highly skewed.[14]
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Mechanism of Action: PDE5 Signaling Pathway
Sildenafil acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][15][16][17] The inhibition of PDE5 enhances the effects of nitric oxide (NO), a key signaling molecule released in response to sexual stimulation.
The signaling cascade proceeds as follows:
-
Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[17]
-
Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[17]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[17]
-
Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.
-
PDE5 Inhibition: Sildenafil inhibits PDE5, the enzyme that breaks down cGMP to inactive GMP. This action prevents the degradation of cGMP, thereby amplifying its concentration and prolonging the vasodilatory effect.[16][17]
Caption: Sildenafil inhibits PDE5, amplifying the NO/cGMP signaling pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. Sildenafil-d3 (N-methyl-d3-piperazine) | LGC Standards [lgcstandards.com]
- 5. Sildenafil-D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. SILDENAFIL-D3 | 1126745-90-1 [chemicalbook.com]
- 7. 5-(2-Ethoxy-5-(4-(~2~H_3_)methylpiperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C22H30N6O4S | CID 135949537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genericday.com [genericday.com]
- 17. go.drugbank.com [go.drugbank.com]
Sildenafil-d3-1 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the certificate of analysis and specifications for Sildenafil-d3-1, a deuterated analog of Sildenafil. This document is intended to be a core resource for researchers and professionals engaged in drug development and analysis, offering in-depth information on its chemical and physical properties, analytical testing protocols, and structural characterization.
Physicochemical Properties and Specifications
This compound is a stable, isotopically labeled form of Sildenafil, primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the unlabeled Sildenafil in various biological matrices.
Table 1: General Specifications
| Parameter | Specification |
| Chemical Name | 5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 1126745-90-1[1][2][3][4][5] |
| Molecular Formula | C22H27D3N6O4S[1][2][3][4] |
| Molecular Weight | 477.60 g/mol [3][4] |
| Appearance | Off-white solid[4] |
Table 2: Purity and Physical Constants
| Parameter | Specification | Reference |
| Purity (by HPLC) | ≥97.7% | [4] |
| Deuterated Forms (d1-d3) | ≥99% | [1] |
| Melting Point | 187 - 188 ºC | [6] |
| TLC Purity | 100% | [6] |
Analytical Methodologies
The following sections detail the experimental protocols for the key analytical techniques used to assess the purity and identity of this compound. These methods are based on established and validated procedures for Sildenafil and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound. The following method is adapted from the United States Pharmacopeia (USP) monograph for Sildenafil Citrate.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: A mixture of a buffer solution, methanol, and acetonitrile in a ratio of 58:25:17 (v/v/v).
-
Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
System Suitability:
-
Tailing Factor: Not more than 1.5 for the this compound peak.
-
Reproducibility: The relative standard deviation for six replicate injections should not be more than 0.85%.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and structure of this compound. Electrospray ionization (ESI) is a common technique for this purpose.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, capable of MS and MS/MS analysis.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]+.
-
Sample Introduction: The sample is introduced via direct infusion or through an LC system.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range that includes the expected m/z of the protonated molecule (approximately m/z 478.6).
-
MS/MS (Tandem MS): Isolate the precursor ion ([M+H]+) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern of Sildenafil is well-documented and can be used for structural confirmation.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and isotopic labeling of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Nuclei: 1H and 13C NMR are standard.
-
Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Analysis:
-
1H NMR: The spectrum will be similar to that of unlabeled Sildenafil, with the key difference being the absence of the N-methyl singlet peak (around 2.15 ppm in Sildenafil) due to deuterium substitution.[11] The integration of the remaining proton signals should be consistent with the structure.
-
13C NMR: The carbon attached to the deuterium will show a characteristic multiplet due to C-D coupling and a significantly reduced intensity.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the analytical workflow for this compound and the signaling pathway of its non-deuterated counterpart, Sildenafil.
Caption: Analytical workflow for this compound characterization.
Caption: Simplified signaling pathway of Sildenafil's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. veeprho.com [veeprho.com]
- 4. esschemco.com [esschemco.com]
- 5. Sildenafil-d3 - Cayman Chemical [bioscience.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structure of sildenafil [ch.ic.ac.uk]
Sildenafil-d3: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sildenafil-d3, a deuterated analog of Sildenafil. The information herein is intended to support research and development activities by providing key molecular data, detailed experimental protocols for its application as an internal standard, and an illustrative representation of the signaling pathway associated with its non-deuterated counterpart, Sildenafil.
Core Molecular Data
Sildenafil-d3 is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of Sildenafil in biological matrices.[1][2] Its stable isotope-labeled nature ensures that its chemical and physical properties closely mimic that of the analyte, Sildenafil, while being distinguishable by its mass.
| Property | Value | Source(s) |
| Chemical Formula | C22H27D3N6O4S | [3][4][5] |
| Molecular Weight | 477.59 g/mol | [5] |
| Alternative Molecular Weight | 477.60 g/mol | [3][4] |
| Appearance | Solid / Off-white solid | [6][4] |
| IUPAC Name | 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |
| Synonyms | Sildenafil-d3 (N-methyl-d3-piperazine), UK-92480-d3 | [2][6] |
| Primary Application | Internal standard for the quantification of sildenafil by GC- or LC-MS | [2] |
Experimental Protocols: Quantification of Sildenafil in Human Plasma using Sildenafil-d3 as an Internal Standard
The following is a representative experimental protocol synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Sildenafil in human plasma. Sildenafil-d3 is employed as the internal standard to ensure accuracy and precision.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard, Sildenafil-d3, at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 2.7 µm)
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sildenafil: m/z 475.2 → 283.4
-
Sildenafil-d3: m/z 478.2 → 283.4
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Sildenafil into blank human plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples using the protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of Sildenafil to Sildenafil-d3 against the nominal concentration of Sildenafil.
-
Determine the concentration of Sildenafil in the unknown samples by interpolation from the calibration curve.
Sildenafil Signaling Pathway
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4] The inhibition of PDE5 by sildenafil results in increased levels of cGMP, leading to smooth muscle relaxation and vasodilation.[4][7] This mechanism is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates guanylate cyclase to produce cGMP.[3][4][7]
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
References
- 1. Development and validation of method for quantitative determination of sildenafil and n-desmethyl sildenafil by HPLC-MS/MS in human blood plasma | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. caymanchem.com [caymanchem.com]
- 3. genericday.com [genericday.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterium-labeled compounds as internal standards in mass spectrometry-based bioanalysis. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the fundamental principles, practical applications, and potential challenges associated with this critical analytical technique.
Introduction to Isotope Dilution Mass Spectrometry and Internal Standards
Quantitative analysis in complex biological matrices is often hampered by variations in sample preparation, instrument response, and matrix effects.[1] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled (SIL) internal standard (IS).[2] A SIL IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]
The ideal SIL IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. By adding a known amount of the SIL IS to the sample at the beginning of the workflow, the ratio of the analyte to the IS can be used to accurately quantify the analyte, compensating for any losses or variations during the analytical process.[3]
Deuterium-labeled internal standards are widely used due to their relatively lower cost and the availability of straightforward synthetic methods. They serve as reliable surrogates to track the analyte of interest through the analytical workflow, correcting for variability and ultimately improving the accuracy and precision of quantitative results.[1]
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[2]
Hydrogen/Deuterium Exchange
H/D exchange is a common method for introducing deuterium into a molecule by replacing existing hydrogen atoms.[2] This can be achieved under various conditions, often catalyzed by acids, bases, or metals.[2]
Experimental Protocol: Microwave-Enhanced H/D Exchange for Diclofenac
This protocol is a generalized representation based on methodologies described in the literature for the deuteration of active pharmaceutical ingredients.[4]
-
Preparation: In a microwave-transparent vessel, dissolve 100 mg of diclofenac in 5 mL of a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility).
-
Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst).
-
Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions will vary depending on the substrate and desired level of deuteration.
-
Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated diclofenac.
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product using NMR (¹H and ²H) and mass spectrometry.
De Novo Chemical Synthesis
This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[2] This method offers greater control over the position and number of deuterium labels.
Experimental Protocol: Synthesis of Deuterated Vitamin D Metabolites
The following is a conceptual protocol based on the convergent synthesis of deuterium-labeled vitamin D metabolites, which involves the coupling of a deuterated A-ring synthon with a CD-ring moiety.[5]
-
Synthesis of Deuterated A-Ring Synthon:
-
Perform an H/D exchange reaction on a suitable precursor alcohol using a ruthenium on carbon (Ru/C) catalyst in D₂O under a hydrogen atmosphere at an elevated temperature (e.g., 80 °C).[5]
-
Chemically modify the deuterated alcohol to create the desired A-ring enyne synthon.
-
-
Synthesis of CD-Ring Moiety: Synthesize the appropriate bromoolefin corresponding to the CD-ring of the target vitamin D metabolite through established organic synthesis routes.
-
Coupling Reaction: Perform a palladium-catalyzed coupling reaction (e.g., Suzuki or Sonogashira coupling) between the deuterated A-ring enyne and the CD-ring bromoolefin.
-
Deprotection and Purification: Remove any protecting groups and purify the final deuterated vitamin D metabolite using chromatographic techniques.
-
Validation: Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
dot
Caption: A generalized workflow for the synthesis of deuterium-labeled internal standards.
Core Requirements for a High-Quality Deuterium-Labeled Internal Standard
Several factors are crucial for the successful application of a deuterium-labeled internal standard in quantitative bioanalysis.
Isotopic and Chemical Purity
The SIL IS should have high isotopic enrichment (typically >98%) and high chemical purity (>99%) to ensure that it does not interfere with the measurement of the analyte.[6] The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.
Stability of the Deuterium Label
The deuterium labels must be placed in positions that are not susceptible to exchange with protons from the solvent or matrix.[2] Placing labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups can lead to back-exchange, compromising the accuracy of the assay.[2]
dot
Caption: The impact of deuterium label position on quantification accuracy.
Mass Shift
A sufficient mass difference between the analyte and the SIL IS is necessary to prevent spectral overlap. A mass shift of at least 3 atomic mass units is generally recommended for small molecules.[7]
Potential Challenges and Considerations
While deuterium-labeled internal standards are invaluable tools, researchers must be aware of potential challenges that can affect their performance.
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to the "deuterium isotope effect."[3] This can manifest as a small difference in retention time during chromatography, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[6] If this chromatographic separation occurs in a region of variable matrix effects (ion suppression or enhancement), it can lead to differential ionization of the analyte and the internal standard, compromising the accuracy of quantification.[3][8]
Isotopic Exchange
As previously mentioned, if deuterium atoms are located at exchangeable positions, they can be replaced by protons from the surrounding environment. This back-exchange can lead to a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, resulting in inaccurate measurements.
Matrix Effects
While SIL internal standards are designed to compensate for matrix effects, severe ion suppression or enhancement can still impact the accuracy of an assay.[8] It is crucial to develop robust sample preparation and chromatographic methods to minimize matrix effects as much as possible.
Data Presentation: Performance of Deuterium-Labeled Internal Standards
The following tables summarize quantitative data from various studies, highlighting key performance parameters of deuterium-labeled internal standards.
Table 1: Comparison of Chromatographic Resolution between Amphetamine and its Stable Isotope-Labeled Internal Standards
| Internal Standard | Number of Deuterium Atoms | Chromatographic Resolution (Rs) |
| ²H₃-amphetamine | 3 | Data not specified, but resolution increases with more deuterium |
| ²H₅-amphetamine | 5 | Data not specified, but resolution increases with more deuterium |
| ²H₆-amphetamine | 6 | Data not specified, but resolution increases with more deuterium |
| ²H₈-amphetamine | 8 | Data not specified, but resolution increases with more deuterium |
| ²H₁₁-amphetamine | 11 | Data not specified, but resolution increases with more deuterium |
| ¹³C₆-amphetamine | 0 | Co-eluting |
| (Data conceptualized from a study by Berg et al., which showed that chromatographic resolution increased with the number of deuterium substitutes, while ¹³C-labeled standards co-eluted with the analyte)[9] |
Table 2: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d₈ | 90 | 85 (Suppression) |
| 2-Arachidonoylglycerol-d₈ | 75 | 110 (Enhancement) |
| Oleoylethanolamide-d₄ | 95 | 95 (Suppression) |
| Palmitoylethanolamide-d₄ | 85 | 90 (Suppression) |
| Stearoylethanolamide-d₄ | 80 | 88 (Suppression) |
| (Representative data based on a study investigating endocannabinoids in human CSF, demonstrating that even with deuterated standards, matrix effects can be significant)[10] |
Table 3: Comparison of Assay Precision for Sirolimus using a Deuterated vs. a Non-Isotope-Labeled Internal Standard
| Internal Standard | Interpatient Assay Imprecision (CV%) |
| Sirolimus-d₃ | 2.7 - 5.7 |
| Desmethoxyrapamycin (analogue) | 7.6 - 9.7 |
| (This data clearly demonstrates the superior precision achieved with a deuterated internal standard compared to a structural analogue)[11] |
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, offering a reliable means to correct for analytical variability and ensure accurate results. A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher or scientist working in this field. By carefully considering factors such as label stability, the deuterium isotope effect, and matrix effects, and by implementing rigorous validation procedures, the full potential of deuterium-labeled internal standards can be realized, leading to high-quality, reproducible data in drug development and other areas of scientific research.
References
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. waters.com [waters.com]
- 4. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Sildenafil in Human Plasma by LC-MS/MS using Sildenafil-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sildenafil in human plasma. The methodology utilizes sildenafil-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable sildenafil quantification.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and precise quantification of sildenafil in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as sildenafil-d3, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the quantification of sildenafil in human plasma using a validated LC-MS/MS method with sildenafil-d3 as the internal standard.
Experimental
Materials and Reagents
-
Sildenafil citrate (Reference Standard)
-
Sildenafil-d3 (Internal Standard)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Individually weigh and dissolve sildenafil citrate and sildenafil-d3 in methanol to prepare 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the sildenafil stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the sildenafil-d3 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 100 µL of plasma to the appropriately labeled tubes.
-
Spike with 10 µL of the appropriate sildenafil working standard solution (or blank solvent for blank samples).
-
Add 20 µL of the internal standard working solution (100 ng/mL sildenafil-d3) to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 90% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.2 | 25 |
| Sildenafil-d3 | 478.2 | 283.2 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of sildenafil in human plasma. The use of sildenafil-d3 as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.
Linearity
The method was linear over a concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of sildenafil to sildenafil-d3 against the concentration, yielded a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (5 ng/mL) | < 5% | < 6% | 95 - 105% | 94 - 106% |
| Medium (100 ng/mL) | < 4% | < 5% | 97 - 103% | 96 - 104% |
| High (800 ng/mL) | < 3% | < 4% | 98 - 102% | 97 - 103% |
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Experimental Workflow Diagram
References
Application Notes & Protocol: Quantification of Sildenafil in Plasma using Sildenafil-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] The inhibition of PDE5 increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[4][5][6] Accurate quantification of sildenafil in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Sildenafil-d3, is essential for reliable and accurate bioanalysis, as it compensates for variability in sample preparation and instrument response.[7] This document provides a detailed protocol for the determination of sildenafil in human plasma using Sildenafil-d3 as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Sildenafil
The physiological mechanism of action of sildenafil involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to increase the production of cGMP.[1][8] cGMP induces smooth muscle relaxation and vasodilation. Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the effect of NO and prolonging the vasodilatory response.[4][5][8][9]
Caption: Signaling pathway of Sildenafil.
Experimental Protocol
This protocol outlines a method for the quantification of sildenafil in plasma samples using Sildenafil-d3 as an internal standard (IS) followed by LC-MS/MS analysis.
Materials and Reagents
-
Sildenafil (Reference Standard)
-
Sildenafil-d3 (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or Biphenyl column)[10]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and Sildenafil-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sildenafil stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Sildenafil-d3 in 50:50 (v/v) acetonitrile:water. The concentration should be optimized based on the instrument response.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the sildenafil working standard solutions.
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for plasma sample preparation.[11]
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 or Biphenyl, e.g., 50 x 2.1 mm, 2.6 µm[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[11] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40 °C[10] |
| Gradient | Optimized for separation of sildenafil and IS from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[12] |
| Sildenafil Transition | m/z 475.4 → 283.3[11][12] |
| Sildenafil-d3 Transition | m/z 478.4 → 283.3 (adjust based on specific deuteration pattern) or Sildenafil-d8: m/z 483.3 → 108.1[11] |
| Source Temperature | 500 °C (example, optimize for instrument) |
| IonSpray Voltage | 5500 V (example, optimize for instrument) |
Data Analysis
-
Integrate the peak areas for sildenafil and Sildenafil-d3 for each sample, standard, and QC.
-
Calculate the peak area ratio (Sildenafil area / Sildenafil-d3 area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of sildenafil in the unknown samples and QCs by back-calculating from the calibration curve using their peak area ratios.
Method Validation Summary
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated. | Correlation coefficient (r²) > 0.99.[12] Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision and Accuracy | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at LLOQ, LQC, MQC, and HQC levels. | Intra- and inter-day precision (as %CV) should not exceed 15% (20% at LLOQ).[11] Intra- and inter-day accuracy (as %RE) should be within ±15% of the nominal value (±20% at LLOQ).[11] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term, and long-term stability. | Analyte concentration should be within ±15% of the nominal concentration.[12] |
Quantitative Data Summary
The following table presents a summary of quantitative data from published methods for the analysis of sildenafil in human plasma using LC-MS/MS.
Table 4: Summary of Quantitative Parameters from Published LC-MS/MS Methods
| Parameter | Method 1[11] | Method 2[12] | Method 3[13] |
| Internal Standard | Sildenafil-d8 | Sildenafil-d8 | Not Specified (but a similar method) |
| Linearity Range (ng/mL) | 2.00 - 1,000 | 1.0 - 1000.0 | 5.00 - 1401.35 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9998 | Not Specified |
| Intra-day Precision (%CV) | < 6.5% | 1.5% to 5.1% | Not Specified |
| Inter-day Precision (%CV) | < 6.5% | 2.2% to 3.4% | Not Specified |
| Intra-day Accuracy (%RE) | 86.50% - 105.67% | 97.3% to 98.3% | 97.3% to 98.3% |
| Inter-day Accuracy (%RE) | Not Specified | 96.7% to 97.2% | 96.7% to 97.2% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.00 | 1.0 | 5.00 |
Disclaimer: This protocol and the associated data are provided for informational purposes only. It is essential to optimize and validate the method for the specific laboratory conditions and instrumentation. Always adhere to relevant safety guidelines and regulatory requirements.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 4. sildenafilfromindia.net [sildenafilfromindia.net]
- 5. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. droracle.ai [droracle.ai]
- 9. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Sildenafil-d3 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By increasing intracellular cGMP levels, sildenafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[2][4][5] Accurate quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[6][7][8] The use of a stable isotope-labeled internal standard is essential for reliable bioanalytical method development, correcting for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of Sildenafil-d3 as an internal standard in the quantitative analysis of sildenafil in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While many published methods utilize Sildenafil-d8, the principles and procedures outlined here are directly applicable to Sildenafil-d3, with adjustments for the corresponding mass-to-charge ratios.[6][7][9]
Sildenafil Signaling Pathway
The physiological mechanism of sildenafil involves the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to increase the production of cGMP.[2][3] cGMP induces smooth muscle relaxation and increased blood flow.[2][3] Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thus enhancing the vasodilatory effect.[2][3][4]
Figure 1. Sildenafil's mechanism of action via the NO/cGMP pathway.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for extracting sildenafil and its internal standard from plasma samples.[6]
Materials:
-
Human plasma samples
-
Sildenafil-d3 internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Sildenafil-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of sildenafil. These may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][10] |
| Mobile Phase B | Acetonitrile[6][10] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40 °C[10] |
| MS System | SCIEX 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.2 | 283.4[7] |
| N-desmethyl sildenafil | 461.3 | 283.4[7] |
| Sildenafil-d3 (IS) | 478.2 (Calculated) | 283.4 (Predicted) |
| Sildenafil-d8 (IS) | 483.4 | 283.4[7] |
Note: The m/z values for Sildenafil-d3 are predicted based on the addition of three deuterium atoms to the sildenafil molecule. The product ion is expected to be the same as that of sildenafil and sildenafil-d8, as the fragmentation typically occurs on the non-deuterated portion of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing Sildenafil-d3 as an internal standard.
Figure 2. Workflow for a pharmacokinetic study using Sildenafil-d3.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of sildenafil and N-desmethyl sildenafil in human plasma using a deuterated internal standard.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Sildenafil | 1.0 - 1000.0 | ≥ 0.9998 | [7] |
| N-desmethyl sildenafil | 0.5 - 500.0 | ≥ 0.9987 | [7] |
| Sildenafil | 2.00 - 1,000 | > 0.99 | [6] |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Sildenafil | Low, Med, High | 1.5 - 5.1 | 2.2 - 3.4 | 96.7 - 98.3 | [7] |
| N-desmethyl sildenafil | Low, Med, High | 1.3 - 3.1 | 2.8 - 4.3 | 95.0 - 97.2 | [7] |
| Sildenafil | Low, Med, High | < 6.5 | < 6.5 | 86.50 - 105.67 | [6] |
| N-desmethyl sildenafil | Low, Med, High | < 6.3 | < 6.3 | 96.83 - 114.40 | [6] |
Conclusion
The use of Sildenafil-d3 as an internal standard provides a robust and reliable method for the quantitative analysis of sildenafil in pharmacokinetic studies. The protocols and data presented here, adapted from validated methods using deuterated sildenafil, offer a comprehensive guide for researchers in drug development. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure high-quality data for the accurate assessment of sildenafil's pharmacokinetic profile.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. genericday.com [genericday.com]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Sildenafil in Human Plasma using LC-MS/MS with Sildenafil-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of sildenafil in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sildenafil-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method was developed and validated to be suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] By preventing the degradation of cGMP, sildenafil enhances the effects of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation.[1][3][4] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[4] Accurate and reliable quantification of sildenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the analysis of sildenafil in human plasma, utilizing Sildenafil-d3 as the internal standard to correct for matrix effects and variability in extraction and injection.
Experimental
Materials and Reagents
-
Sildenafil citrate (Reference Standard)
-
Sildenafil-d3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Stock and Working Solutions
-
Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate in methanol.
-
Sildenafil-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sildenafil-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the sildenafil stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Sildenafil-d3 stock solution in acetonitrile.
Protocols
Sample Preparation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the Sildenafil-d3 internal standard working solution to all tubes except for the blank.
-
Add 150 µL of acetonitrile to all tubes.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 2 mM Ammonium formate with 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be optimized based on the system. A starting condition of 30% B is recommended. |
Table 2: Mass Spectrometric Conditions
| Parameter | Sildenafil | Sildenafil-d3 (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 475.3 | 478.3 |
| Product Ion (m/z) | 283.3 | 283.3 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument. | Optimized for the specific instrument. |
| Declustering Potential (DP) | Optimized for the specific instrument. | Optimized for the specific instrument. |
Results and Data Analysis
The concentration of sildenafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Diagrams
Caption: Experimental workflow for sildenafil analysis in plasma.
Caption: Key parameters for bioanalytical method validation.
Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.
References
Application Notes and Protocols for Sildenafil Analysis using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the sample preparation of sildenafil and its metabolites from biological matrices, intended for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as sildenafil-d8, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. Three common and effective sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation techniques for sildenafil analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | 79-88%[1] | >87%[2][3] | >90% |
| Limit of Detection (LOD) | 0.39 ng/mL[1] | 0.2 ng/mL[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL[1] | 0.5 ng/mL[2][3] | 1.0 ng/mL[4] |
| Matrix Effect | Minimized due to cleaner extracts | Can be present | Can be significant |
| Throughput | Moderate to High (automation possible) | Low to Moderate | High |
| Cost | Higher (cartridges) | Lower (solvents) | Lowest (solvents) |
| Selectivity | High | Moderate to High | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides clean extracts, minimizing matrix effects. It is well-suited for complex biological matrices.
Materials:
-
SPE cartridges (e.g., [poly(divinylbenzene-co-N-vinylpyrrolidone)])[5]
-
Biological sample (e.g., plasma, serum)
-
Sildenafil-d8 internal standard (IS) solution
-
Methanol
-
Acetonitrile[5]
-
Phosphate buffer (pH adjusted as needed)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., methanol or mobile phase)
Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing methanol through them, followed by water and then the appropriate buffer. Ensure the sorbent bed does not dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate to ensure proper binding of the analyte and internal standard to the sorbent.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
-
Elution:
-
Elute sildenafil and the internal standard from the cartridge using an appropriate organic solvent (e.g., 1 mL of acetonitrile).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of reconstitution solution (e.g., methanol).[5]
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., plasma, saliva)
-
Sildenafil-d8 internal standard (IS) solution
-
Extraction solvent (e.g., chloroform/2-propanol/n-heptane (25:10:65, v/v))[2][3]
-
pH-adjusting buffer (e.g., saturated NH4Cl buffer, pH 9.5)[3]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., methanol)
Protocol:
-
Sample Pre-treatment:
-
Extraction:
-
Phase Separation:
-
Collection of Organic Layer:
-
Carefully transfer the organic layer (which now contains sildenafil and the internal standard) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Materials:
-
Biological sample (e.g., plasma)
-
Sildenafil-d8 internal standard (IS) solution
-
Precipitating solvent (e.g., acetonitrile)[4]
-
Microcentrifuge tubes or 96-well plates[6]
-
Vortex mixer
-
Centrifuge or filtration manifold
Protocol:
-
Sample Pre-treatment:
-
Pipette a known volume of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add the sildenafil-d8 internal standard solution.
-
-
Precipitation:
-
Separation of Precipitate:
-
Collection of Supernatant:
-
Carefully collect the supernatant, which contains sildenafil and the internal standard.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent if further concentration is needed.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Sildenafil in Human Urine by LC-MS/MS using Sildenafil-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of sildenafil in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sildenafil-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications.
Introduction
Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction.[1] After administration, sildenafil is metabolized and excreted predominantly in feces and to a lesser extent in urine (approximately 13% of an oral dose).[2] Accurate quantification of sildenafil in urine is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) like Sildenafil-d3 is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a comprehensive protocol for the extraction and quantification of sildenafil in urine.
Principle
Urine samples are first spiked with the internal standard, Sildenafil-d3. The analytes are then extracted from the urine matrix using a liquid-liquid extraction (LLE) procedure. The extracted and dried sample is reconstituted and injected into an LC-MS/MS system. Sildenafil and Sildenafil-d3 are separated chromatographically and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (sildenafil) to the internal standard (Sildenafil-d3) against a calibration curve prepared in a surrogate matrix.
Experimental Workflow
Caption: High-level workflow for sildenafil quantification in urine.
Materials and Reagents
-
Standards: Sildenafil citrate (Reference Standard), Sildenafil-d3 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Diethyl Ether (HPLC Grade), Dichloromethane (HPLC Grade)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Sodium Carbonate (Na₂CO₃)
-
Apparatus: Analytical balance, volumetric flasks, pipettes, centrifuge tubes (15 mL), vortex mixer, sample evaporator (Nitrogen), LC-MS/MS system.
Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve sildenafil and Sildenafil-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the sildenafil stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sildenafil-d3 stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1.0 mL of urine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL Sildenafil-d3 internal standard working solution to each sample, calibrator, and quality control (QC) sample.
-
Add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃) to alkalinize the sample.[3]
-
Add 5.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).[3]
-
Vortex the tube for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 90% Acetonitrile + 10% 20 mM Ammonium Acetate with 0.1% Formic Acid).[3]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
Instrumental Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Value |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min |
Note: The gradient should be optimized to ensure baseline separation of sildenafil from matrix interferences.
Mass Spectrometry (MS/MS)
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Sildenafil and Sildenafil-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sildenafil | 475.4 | 283.3 | 150 | 35 |
| Sildenafil-d3 (IS) | 478.4 | 283.3 | 150 | 35 |
Note: Voltages and collision energies should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize typical validation parameters for sildenafil quantification methods found in the literature. These values are primarily derived from plasma-based assays but serve as a good reference for expected performance in urine.
Table 2: Linearity and Sensitivity
| Parameter | Typical Value | Source(s) |
| Linearity Range | 2.0 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.2 - 1.63 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | [3][5] |
Table 3: Accuracy and Precision
| Parameter | Typical Value | Source(s) |
| Intra-day Precision (%RSD) | < 6.5% | [4] |
| Inter-day Precision (%RSD) | < 10% | [3] |
| Accuracy (% Recovery / Relative Error) | 86.5 - 114.4% | [3][4] |
| Extraction Recovery | 81.3 - 103.3% | [3] |
Data Analysis
Caption: Logical flow of the quantitative data analysis process.
-
Integration: Integrate the chromatographic peaks for sildenafil and Sildenafil-d3 to obtain their respective peak areas.
-
Ratio Calculation: For each sample, calculate the peak area ratio of sildenafil to Sildenafil-d3.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression analysis (weighted 1/x or 1/x²) to obtain the equation of the line (y = mx + c). The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of sildenafil in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of sildenafil in human urine. The use of a stable isotope-labeled internal standard, Sildenafil-d3, ensures accuracy by correcting for matrix effects and procedural variability. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Accurate and sensitive determination of sildenafil, tadalafil, vardenafil, and avanafil in illicit erectile dysfunction medications and human urine by LC with quadrupole-TOF-MS/MS and their behaviors in simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sildenafil-d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical application. Sildenafil is metabolized in the liver primarily by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major route and CYP2C9 a minor one.[3][4] The main active metabolite is N-desmethyl sildenafil, which has about 50% of the pharmacological activity of the parent drug.[3][5][6][7]
Stable isotope-labeled internal standards are essential for accurate and precise quantification of drugs and their metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sildenafil-d3, a deuterium-labeled analog of sildenafil, is an ideal internal standard for such studies due to its similar physicochemical properties and co-elution with the unlabeled analyte, which compensates for matrix effects and variations in sample processing and instrument response.[1]
These application notes provide detailed protocols for the use of Sildenafil-d3 in drug metabolism studies, focusing on the quantitative analysis of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma.
Sildenafil Metabolism Pathway
The primary metabolic pathway for sildenafil involves N-demethylation to form N-desmethyl sildenafil (UK-103,320). This reaction is predominantly catalyzed by CYP3A4, with a smaller contribution from CYP2C9.[3][8]
Caption: Major metabolic pathway of Sildenafil.
Experimental Protocols
Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of sildenafil and its active metabolite, N-desmethyl sildenafil, in human plasma using Sildenafil-d3 as an internal standard.[9][10]
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
a. Materials and Reagents
-
Sildenafil and N-desmethyl sildenafil reference standards
-
Sildenafil-d3 (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
b. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and Sildenafil-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Sildenafil-d3 (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
c. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Sildenafil-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent |
| Mobile Phase | A: 10 mM Ammonium acetate in waterB: AcetonitrileIsocratic elution: 5% A / 95% B[10] |
| Flow Rate | 0.6 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V |
| Temperature | 700°C |
e. MS/MS Transitions (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.2 / 475.4 | 283.4 / 283.3 |
| N-desmethyl sildenafil | 461.3 / 461.4 | 283.4 / 283.2 |
| Sildenafil-d3 (IS) | 478.2 (approx.) | 283.4 (approx.) |
| Sildenafil-d8 (IS) | 483.3 / 483.4 | 108.1 / 283.4 |
Note: The exact m/z values for Sildenafil-d3 may vary slightly depending on the specific labeled positions. The values for Sildenafil-d8 are also included for reference as it is another commonly used internal standard.[9][10]
f. Data Analysis
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of sildenafil and N-desmethyl sildenafil in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of sildenafil and N-desmethyl sildenafil.
Table 1: Method Validation Parameters
| Parameter | Sildenafil | N-desmethyl sildenafil |
| Linearity Range | 1.0 - 1000.0 ng/mL[10] | 0.5 - 500.0 ng/mL[10] |
| Correlation Coefficient (r²) | ≥ 0.9998[10] | ≥ 0.9987[10] |
| Intra-day Precision (%CV) | 1.5 - 5.1%[10] | 1.3 - 3.1%[10] |
| Inter-day Precision (%CV) | 2.2 - 3.4%[10] | 2.8 - 4.3%[10] |
| Intra-day Accuracy (%bias) | 97.3 - 98.3%[10] | 95.3 - 96.3%[10] |
| Inter-day Accuracy (%bias) | 96.7 - 97.2%[10] | 95.0 - 97.2%[10] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[11] | 0.5 ng/mL[10] |
Table 2: Pharmacokinetic Parameters of Sildenafil in Healthy Male Subjects (Single Oral Dose)
| Parameter | Value |
| Absolute Bioavailability | ~41%[12] |
| Time to Peak Plasma Concentration (Tmax) | 30 - 120 minutes (median 60 min)[4] |
| Plasma Half-life (t½) | ~4 hours[5][12] |
| Plasma Protein Binding | ~96%[4] |
In Vitro Metabolism Studies
Sildenafil-d3 can also be used as an internal standard in in vitro studies to investigate the kinetics of sildenafil metabolism by human liver microsomes or recombinant CYP enzymes.
In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies.
Protocol:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and varying concentrations of sildenafil.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing Sildenafil-d3 as the internal standard.
-
Process the samples as described in the plasma analysis protocol (centrifugation, supernatant collection, etc.).
-
Analyze the formation of N-desmethyl sildenafil by LC-MS/MS.
-
The data can be used to determine kinetic parameters such as Km and Vmax for the metabolism of sildenafil. In human liver microsomes, the mean Km for the formation of N-desmethyl sildenafil is approximately 14.4 µM.[8]
Conclusion
Sildenafil-d3 is a critical tool for the accurate and reliable quantification of sildenafil and its major metabolite in various biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic, bioequivalence, and drug metabolism studies. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug development and metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Establishing a Calibration Curve for Sildenafil Quantification using Sildenafil-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and validation of an analytical method for the quantification of sildenafil in biological matrices, such as human plasma. The method utilizes Sildenafil-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol covers the preparation of calibration standards, sample processing, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Sildenafil-d3 is a deuterium-labeled analog of Sildenafil and is used to improve the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Sildenafil in biological samples.[1]
Introduction
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] Accurate quantification of sildenafil in biological samples is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Sildenafil-d3, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and instrument response. This application note describes a robust method for establishing a calibration curve for sildenafil quantification using Sildenafil-d3.
Experimental Protocols
Materials and Reagents
-
Sildenafil citrate reference standard (purity ≥99%)
-
Sildenafil-d3 (purity ≥99% deuterated forms)[2]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).[3]
-
Analytical column: A C18 column is commonly used, for example, an ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm) or a Zorbax SB C18 (4.6 × 75 mm, 3.5 μm).[4][5]
Preparation of Stock and Working Solutions
2.3.1. Sildenafil Stock Solution (1 mg/mL): Accurately weigh 10 mg of sildenafil citrate and dissolve it in 10 mL of methanol in a volumetric flask.
2.3.2. Sildenafil-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Sildenafil-d3 and dissolve it in 1 mL of methanol.
2.3.3. Sildenafil Working Solutions: Prepare a series of working solutions by serially diluting the sildenafil stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into the matrix for the calibration curve.
2.3.4. Sildenafil-d3 Working Solution (e.g., 100 ng/mL): Dilute the Sildenafil-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for spiking into all samples (calibration standards, quality controls, and unknown samples).
Preparation of Calibration Standards
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., Blank, 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Pipette a fixed volume of the biological matrix (e.g., 100 µL of human plasma) into each tube.
-
Spike the appropriate sildenafil working solution into each tube to achieve the desired final concentrations for the calibration curve. The blank sample should be spiked with the diluent only.
-
Spike a fixed amount of the Sildenafil-d3 working solution into all tubes (except the blank) to yield a constant concentration of the internal standard.
Sample Preparation (Protein Precipitation)
-
To each 100 µL of plasma sample (calibration standards, QCs, and unknowns), add 300 µL of acetonitrile containing the internal standard (Sildenafil-d3).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[6]
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
2.6.1. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Column Temperature: 40 °C.[6]
2.6.2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Sildenafil: m/z 475.3 → 283.3 (Quantifier) and 475.3 → 100.1 (Qualifier).[5][7]
-
Sildenafil-d3: The precursor ion will be m/z 478.3. The product ion will likely be the same as the non-deuterated form, m/z 283.3, due to the location of the deuterium atoms on the N-methyl group of the piperazine ring. This needs to be confirmed experimentally by infusing the Sildenafil-d3 standard.
-
Data Presentation
The data obtained from the LC-MS/MS analysis of the calibration standards are used to construct a calibration curve by plotting the peak area ratio (Sildenafil/Sildenafil-d3) against the nominal concentration of sildenafil. A linear regression analysis is then applied.
Table 1: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Sildenafil Peak Area | Sildenafil-d3 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 2 | 3,100 | 505,000 | 0.006 |
| 5 | 7,650 | 512,000 | 0.015 |
| 10 | 15,400 | 508,000 | 0.030 |
| 50 | 78,000 | 515,000 | 0.151 |
| 100 | 155,000 | 510,000 | 0.304 |
| 500 | 775,000 | 505,000 | 1.535 |
| 1000 | 1,560,000 | 510,000 | 3.059 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 1.0 ng/mL[5] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[7] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[7] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 96.7% to 98.3%[8] |
| Matrix Effect | Within acceptable limits | Compliant |
| Extraction Recovery | Consistent and reproducible | > 90%[5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Calibration Curve Logic
Caption: Logic of calibration curve construction and use.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Sildenafil in Human Plasma Using Sildenafil-d3 as an Internal Standard for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the therapeutic drug monitoring (TDM) of sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sildenafil-d3, ensures high accuracy and precision, making this method suitable for clinical research and pharmacokinetic studies. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection by mass spectrometry, enabling a high-throughput workflow.
Introduction
Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Therapeutic drug monitoring of sildenafil is crucial to optimize treatment efficacy and minimize potential adverse effects, especially in specific patient populations or when co-administered with other medications. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects, leading to more reliable results.[3] Sildenafil-d3 is a deuterated analog of sildenafil, making it an ideal internal standard for the quantification of sildenafil in biological matrices.[4]
Experimental
Materials and Reagents
-
Sildenafil citrate (Reference Standard)
-
Sildenafil-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of sildenafil and the internal standard from human plasma.
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 50 µL of human plasma to each tube.
-
Spike 10 µL of Sildenafil-d3 internal standard working solution (e.g., at 100 ng/mL in 50% acetonitrile) into all tubes except for the blank matrix.
-
For calibrators and QCs, spike the appropriate concentration of sildenafil working solution.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18, 50 x 2.1 mm, 1.8 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Gradient:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
Ion Source: Electrospray Ionization (ESI), Positive Mode MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.4 | 283.3 |
| Sildenafil-d3 (IS) | 478.4 | 283.3 |
Results and Discussion
The described method was validated for linearity, precision, accuracy, and recovery based on data from analogous methods using stable isotope-labeled internal standards.
Linearity
The method demonstrates excellent linearity over a clinically relevant concentration range. A typical calibration curve for sildenafil in human plasma ranges from 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.[5][6]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results from analogous methods show that the coefficient of variation (%CV) is typically less than 15%, and the accuracy is within 85-115%, which is well within the acceptable limits for bioanalytical method validation.
Table 1: Summary of Precision and Accuracy Data (from analogous sildenafil-d8 methods)
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 6.5% | < 6.5% | 86.50 - 105.67% | 96.83 - 114.40% |
| Medium | < 5.1% | < 3.4% | 97.3 - 98.3% | 96.7 - 97.2% |
| High | < 3.1% | < 4.3% | 95.3 - 96.3% | 95.0 - 97.2% |
Data compiled from similar methods utilizing sildenafil-d8 as an internal standard.[5][7]
Recovery
The extraction recovery of sildenafil from human plasma is consistent and reproducible across the concentration range. While not explicitly measured for Sildenafil-d3 in the reviewed literature, solid-phase extraction methods for sildenafil report recoveries of approximately 80%. Protein precipitation, as described here, is expected to yield high and consistent recovery.
Sildenafil Signaling Pathway
Sildenafil exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Increased levels of cGMP in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature lead to muscle relaxation and vasodilation.[1]
Experimental Workflow
The following diagram illustrates the major steps involved in the therapeutic drug monitoring assay for sildenafil using Sildenafil-d3 as an internal standard.
Conclusion
The LC-MS/MS method presented here, utilizing Sildenafil-d3 as an internal standard, provides a reliable, sensitive, and high-throughput solution for the therapeutic drug monitoring of sildenafil in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for clinical research settings, aiding in the optimization of sildenafil therapy.
References
- 1. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. structural investigation of sildenafil using mass spectrometry and molecular orbital calculation [inis.iaea.org]
- 6. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sildenafil-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary use of Sildenafil-d3 in preclinical and clinical research, which is predominantly as an internal standard for the quantitative analysis of sildenafil in biological matrices. Detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and visualizations to guide researchers in their study design and execution.
Application Notes
Introduction to Sildenafil-d3
Sildenafil-d3 is a deuterated analog of sildenafil, the active ingredient in Viagra®. In Sildenafil-d3, three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for bioanalytical assays.
Primary Application:
-
Internal Standard for Quantitative Bioanalysis: The most critical application of Sildenafil-d3 is as an internal standard (IS) in analytical methods, particularly LC-MS/MS, for the precise quantification of sildenafil in complex biological samples such as plasma, serum, and tissue homogenates.
Advantages of Using Sildenafil-d3 as an Internal Standard:
-
Physicochemical Similarity: Sildenafil-d3 is chemically almost identical to sildenafil, meaning it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects, which can suppress or enhance the analyte signal.
-
Improved Accuracy and Precision: By normalizing the response of sildenafil to that of a known concentration of Sildenafil-d3, the accuracy and precision of the quantification are significantly improved.
Preclinical and Clinical Research Context
While some preclinical studies have explored other deuterated forms of sildenafil to enhance its therapeutic properties, the primary role of Sildenafil-d3 is to support pharmacokinetic and pharmacodynamic (PK/PD) studies of sildenafil itself.
-
Pharmacokinetic (PK) Studies: Accurate determination of sildenafil's absorption, distribution, metabolism, and excretion (ADME) is crucial. Sildenafil-d3 enables the reliable measurement of sildenafil concentrations over time in preclinical animal models and in human clinical trials. Following a single oral dose of sildenafil, it is rapidly absorbed, with maximum plasma concentrations reached in approximately one hour. The absolute bioavailability is about 41% due to first-pass metabolism, and it has a plasma elimination half-life of 3 to 4 hours[1].
-
Bioequivalence Studies: In the development of generic formulations of sildenafil, regulatory agencies require bioequivalence studies to ensure that the generic product performs similarly to the innovator drug. Sildenafil-d3 is essential for the precise quantification of sildenafil in plasma samples from these studies.
-
Therapeutic Drug Monitoring (TDM): In specific clinical scenarios or research studies, monitoring plasma concentrations of sildenafil may be necessary. Sildenafil-d3 facilitates accurate TDM.
Experimental Protocols
The following are detailed protocols for the quantification of sildenafil in human plasma using Sildenafil-d3 as an internal standard with LC-MS/MS. These protocols are synthesized from established methodologies. While Sildenafil-d3 is specified, deuterated analogs like Sildenafil-d8 are also commonly used and the methodology is directly transferable[2][3].
Protocol 1: Protein Precipitation Method for Sample Preparation
This method is rapid and suitable for high-throughput analysis.
1. Materials and Reagents:
-
Sildenafil reference standard
-
Sildenafil-d3 (or Sildenafil-d8) internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Stock and Working Solutions:
-
Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil in methanol to obtain a 1 mg/mL solution.
-
Sildenafil-d3 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Sildenafil-d3 in methanol.
-
Sildenafil Working Standards: Serially dilute the sildenafil stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 to 10,000 ng/mL).
-
Sildenafil-d3 Internal Standard Working Solution (50 ng/mL): Dilute the Sildenafil-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also be used as the protein precipitation agent.
3. Sample Preparation Procedure:
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Sildenafil-d3 internal standard working solution (50 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Preparation
This method provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.
1. Materials and Reagents:
-
Same as Protocol 1, plus:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 and cation-exchange mixed-mode)[4]
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (2%)
-
SPE vacuum manifold
2. Sample Preparation Procedure:
-
Pipette 500 µL of plasma sample into a clean tube.
-
Add a known amount of Sildenafil-d3 internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an HPLC vial and inject into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used[2].
-
Mobile Phase A: 0.1% Formic acid in water (or 2 mM ammonium formate with 0.1% formic acid)[2].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-3.0 min: Return to 10% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sildenafil: Precursor ion (Q1) m/z 475.3 → Product ion (Q3) m/z 283.3[2].
-
Sildenafil-d3: Precursor ion (Q1) m/z 478.3 → Product ion (Q3) m/z 283.3.
-
Note: The product ion for both is the same as the fragmentation occurs away from the deuterated methyl group.
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy according to the specific instrument manufacturer's guidelines.
Data Presentation
Quantitative data from bioanalytical method validation studies are summarized below. These tables represent typical performance characteristics of an LC-MS/MS method for sildenafil using a deuterated internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [2][4][6] |
Table 2: Accuracy and Precision of the Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Sildenafil | Low QC (e.g., 3 ng/mL) | < 10% | < 10% | 90-110% | [2][6] |
| Mid QC (e.g., 500 ng/mL) | < 10% | < 10% | 95-105% | [2][6] | |
| High QC (e.g., 800 ng/mL) | < 10% | < 10% | 95-105% | [2][6] |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 90% | [2] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | [2] |
Table 4: Pharmacokinetic Parameters of Sildenafil in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | ~1 hour | [1] |
| Cmax (Peak plasma concentration) after 100 mg dose | ~440 ng/mL | |
| t½ (Elimination half-life) | 3 - 5 hours | |
| Absolute Oral Bioavailability | ~41% | [1] |
Visualizations
Signaling Pathway of Sildenafil
The primary mechanism of action of sildenafil is the inhibition of phosphodiesterase type 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation.
Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.
Experimental Workflow for Bioanalysis
This diagram illustrates the typical workflow for a pharmacokinetic study using Sildenafil-d3 as an internal standard.
Caption: Bioanalytical workflow for sildenafil quantification using Sildenafil-d3.
References
- 1. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Simultaneous assay of sildenafil and desmethylsildenafil in human plasma using liquid chromatography-tandem mass spectrometry on silica column with aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting isotopic exchange in Sildenafil-d3-1 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange during the analysis of Sildenafil-d3-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Sildenafil used as an internal standard in quantitative bioanalysis. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In commercially available standards, these labels are typically on the N-methyl group of the piperazine moiety.[1] This position is generally considered less prone to back-exchange compared to other locations on the molecule.
Q2: What is isotopic exchange and why is it a concern in this compound analysis?
A2: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom in a labeled internal standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, mobile phase).[2] This can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte (Sildenafil), compromising the accuracy and precision of the quantitative results.
Q3: What are the common signs of isotopic exchange in my LC-MS/MS data?
A3: Several indicators in your data may suggest that isotopic exchange is occurring:
-
Decreased Internal Standard Response: A noticeable and consistent drop in the peak area or height of this compound across a batch of samples.
-
Appearance of Analyte Signal in IS-Spiked Blanks: Detection of a significant Sildenafil signal when only this compound has been added to a blank matrix.
-
Poor Reproducibility: High variability in the analyte/internal standard area ratios for quality control (QC) samples.
-
Inaccurate Calibration Curve: Non-linear calibration curves or significant deviation of back-calculated concentrations of calibrants.
Troubleshooting Guide: Isotopic Exchange in this compound Analysis
This guide is designed to help you identify the potential causes of isotopic exchange and provide systematic solutions to mitigate the issue.
Problem 1: Decreasing or Unstable this compound Response
| Potential Cause | Recommended Solution |
| Extreme pH of Mobile Phase or Sample Matrix: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[3][4][5] | - Adjust Mobile Phase pH: Aim for a mobile phase pH between 3 and 7. Avoid strongly acidic or basic conditions. - Neutralize Sample Extracts: Ensure the final pH of your sample extract is close to neutral before injection. |
| High Temperature in Autosampler or Column Oven: Elevated temperatures can provide the energy needed for isotopic exchange to occur.[6][7][8] | - Cool the Autosampler: Set the autosampler temperature to 4-10 °C to maintain the stability of the samples. - Optimize Column Temperature: Evaluate lower column temperatures to see if the exchange is mitigated without compromising chromatography. |
| Mobile Phase Composition: Certain organic solvents or additives may facilitate deuterium exchange. | - Evaluate Different Organic Solvents: If using methanol, consider switching to acetonitrile, or vice versa, and assess the impact on stability. - Minimize Water Content in Organic Solvents: Ensure high purity of organic solvents with low water content. |
| Prolonged Sample Storage or Analysis Time: The longer the internal standard is in solution, the greater the opportunity for exchange. | - Prepare Samples Fresh: Analyze samples as soon as possible after preparation. - Optimize LC Method: Shorten the LC run time if possible to reduce the time the sample spends in the system before analysis. |
Problem 2: Sildenafil Signal Detected in Blank Samples Spiked with this compound
| Potential Cause | Recommended Solution |
| In-source Back-Exchange: High temperatures or energetic conditions in the mass spectrometer's ion source can promote exchange.[6] | - Optimize Ion Source Parameters: Reduce the ion source temperature and nebulizer gas flow to the minimum required for adequate sensitivity. - Use a Milder Ionization Technique: If available, explore alternative ionization methods. |
| Contaminated Syringes or LC System: Carryover from previous injections of Sildenafil can be mistaken for back-exchange.[9] | - Implement a Rigorous Wash Protocol: Use a strong wash solvent (e.g., high organic content with a small amount of acid or base, depending on the nature of the carryover) between injections. - Inject Blanks: Run several blank injections after a high-concentration sample to confirm the system is clean. |
| Impurity in the Internal Standard: The deuterated standard may contain a small amount of the unlabeled Sildenafil. | - Check Certificate of Analysis (CoA): Verify the isotopic purity of the this compound standard from the supplier. - Analyze a Freshly Prepared Solution of the IS: Inject a high-concentration solution of the internal standard to assess the level of unlabeled analyte. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance characteristics for the analysis of Sildenafil. These are generalized from multiple sources and should be optimized for your specific instrumentation and matrix.
Table 1: Typical LC-MS/MS Method Parameters for Sildenafil Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 or Biphenyl, 50 x 2.1 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Gradient elution is commonly used. |
| Column Temperature | 30 - 45 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Sildenafil) | m/z 475.2 -> 283.2 |
| MS/MS Transition (Sildenafil-d3) | m/z 478.2 -> 283.2 (theoretical) |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits as per regulatory guidance. |
Experimental Protocols
Protocol 1: Assessing the Impact of pH on this compound Stability
-
Prepare Buffer Solutions: Create a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 8, 10).
-
Spike with Internal Standard: Add a known concentration of this compound to each buffer solution.
-
Incubate: Aliquot the solutions and incubate them at a controlled temperature (e.g., room temperature or 37 °C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, inject the samples onto the LC-MS/MS system.
-
Data Evaluation: Monitor the peak area of this compound and the emergence of any Sildenafil signal. Plot the this compound peak area against time for each pH to determine the stability profile.
Protocol 2: Evaluating Mobile Phase Composition Effects
-
Prepare Mobile Phases: Formulate different mobile phase compositions. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile
-
Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol
-
Mobile Phase A: 10 mM Ammonium Formate in Water; Mobile Phase B: Acetonitrile
-
-
Prepare Sample: Prepare a solution of this compound in a neutral solvent.
-
Analysis: Inject the this compound solution repeatedly using each of the different mobile phase compositions.
-
Data Evaluation: Compare the peak area of this compound and the presence of any Sildenafil signal across the different mobile phase conditions.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LC gradient for sildenafil and Sildenafil-d3-1 separation
Welcome to the technical support center for the chromatographic separation of sildenafil and its deuterated internal standard, Sildenafil-d3. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: Why is baseline separation of sildenafil and Sildenafil-d3 important in LC-MS/MS analysis?
A1: While mass spectrometry can differentiate between sildenafil and Sildenafil-d3 based on their mass-to-charge ratios, chromatographic separation is crucial to prevent ion suppression. Co-elution of a high concentration of the analyte (sildenafil) with the internal standard (Sildenafil-d3) can affect the ionization efficiency of the internal standard, leading to inaccurate quantification.
Q2: What are the typical columns used for the separation of sildenafil and its analogues?
A2: Reversed-phase columns are most commonly employed. C18 columns are a popular choice due to their hydrophobic retention mechanism.[1][2][3] For enhanced selectivity, phenyl-hexyl or biphenyl columns can be utilized, which offer additional pi-pi and polar interaction mechanisms.[4][5]
Q3: What mobile phases are recommended for this separation?
A3: A typical mobile phase consists of an aqueous component and an organic component. The aqueous phase is often water with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][4][6] The organic phase is usually acetonitrile or methanol.[2][3] Acetonitrile is often preferred as it can provide narrower peaks.[4]
Q4: Should I use an isocratic or gradient elution?
A4: Both isocratic and gradient elution methods have been successfully used for sildenafil analysis.[1][7][8] An isocratic method is simpler and more robust, but a gradient elution can provide better separation for complex samples and can help in eluting strongly retained compounds, ensuring a clean column before the next injection. For optimizing the specific separation of the analyte and its deuterated internal standard, a shallow gradient or an optimized isocratic method is often necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of sildenafil and Sildenafil-d3.
Problem 1: Poor or No Separation (Co-elution)
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength:
-
Too Strong: If the organic content is too high, the analytes will elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase for an isocratic method, or adjust the initial organic percentage to a lower value in a gradient method.
-
-
Too Weak: If the organic content is too low, retention times may be excessively long, leading to broad peaks.
-
Solution: Gradually increase the organic solvent percentage.
-
-
-
Incorrect Mobile Phase pH:
-
The pH of the mobile phase can affect the ionization state of sildenafil, which in turn influences its retention.
-
Solution: Adding a small amount of formic acid (typically 0.1%) to the mobile phase can improve peak shape and may enhance separation.[6]
-
-
-
Suboptimal Column Chemistry:
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Residual silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms in sildenafil, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to protonate the silanol groups and minimize these interactions.[6] Employing an end-capped column can also mitigate this issue.
-
-
-
Column Overload:
-
Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
-
Column Contamination or Degradation:
-
Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
-
Solution: Implement a column wash step after each run or batch. If the problem persists, replace the column.
-
-
Experimental Protocols
Below are example experimental protocols for the LC-MS/MS analysis of sildenafil. These should serve as a starting point for method development and optimization.
Protocol 1: Reversed-Phase Separation on a C18 Column
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic |
| Composition | 5% Mobile Phase A : 95% Mobile Phase B |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | SCIEX 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sildenafil: m/z 475.2 → 283.4; Sildenafil-d3: (adjust for mass shift) |
This protocol is adapted from a method for sildenafil and its metabolite, which can be a good starting point for separating the deuterated standard.[2]
Protocol 2: Separation on a Biphenyl Column
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Gradient Program | Start at 30% B, hold for 1 min, ramp to 95% B in 3 min, hold for 1 min |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | SCIEX 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sildenafil: m/z 475 → 100, 283, 311; Sildenafil-d3: (adjust for mass shift) |
This protocol leverages a biphenyl column for alternative selectivity.[4]
Visualizations
The following diagrams illustrate the workflow for optimizing the LC gradient and a troubleshooting decision tree.
Caption: Workflow for LC Method Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. ukm.edu.my [ukm.edu.my]
- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
ion suppression and enhancement in sildenafil LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC-MS/MS assays for sildenafil.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression or enhancement in sildenafil LC-MS/MS assays?
A1: Ion suppression or enhancement in sildenafil LC-MS/MS assays is a form of matrix effect where co-eluting endogenous or exogenous species interfere with the ionization of sildenafil and its internal standard in the mass spectrometer's ion source.[1][2] The most common causes include:
-
Endogenous matrix components: In biological matrices like plasma, phospholipids, salts, and proteins are major contributors to ion suppression.[3][4]
-
Exogenous components: These can include anticoagulants from blood collection tubes, dosing vehicles, or concomitant medications.[4]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents can cause significant ion suppression.[5]
-
High analyte concentration: At high concentrations, the electrospray ionization (ESI) response can become non-linear, leading to saturation effects that can be perceived as suppression.[6]
Q2: Which internal standard (IS) is recommended for sildenafil LC-MS/MS analysis?
A2: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[4][7] For sildenafil analysis, sildenafil-d8 is a commonly used and commercially available deuterated internal standard that co-elutes with sildenafil and experiences similar ionization suppression or enhancement, thus providing more accurate and precise quantification.[8][9]
Q3: What are the typical precursor and product ions for sildenafil and its metabolite, N-desmethyl sildenafil?
A3: In positive electrospray ionization (ESI) mode, the protonated molecules [M+H]⁺ are typically selected as the precursor ions. The most common multiple reaction monitoring (MRM) transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.2 - 475.4 | 100.0, 283.3, 283.4 |
| N-desmethyl sildenafil | 461.3 - 461.4 | 283.2, 283.4 |
| Sildenafil-d8 (IS) | 483.3 - 483.4 | 108.1, 283.4 |
(Data sourced from multiple references including[8][9][10])
Troubleshooting Guides
Issue 1: Low or No Sildenafil Signal Intensity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A quantitative assessment can be done by comparing the response of sildenafil in neat solution versus post-extraction spiked blank matrix.[4] 2. Improve Sample Preparation: Switch to a more rigorous sample cleanup method to remove interfering matrix components. For example, if using protein precipitation, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] 3. Optimize Chromatography: Adjust the chromatographic gradient to separate sildenafil from the ion suppression zone. |
| Poor Recovery | 1. Optimize Extraction Solvent: For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to maximize the extraction efficiency of sildenafil. 2. Check SPE Cartridge and Protocol: Ensure the correct SPE sorbent and elution solvents are being used. Verify that the cartridge is not overloaded. |
| Instrumental Issues | 1. Check MS/MS Parameters: Confirm that the correct MRM transitions and collision energies are being used. Infuse a sildenafil standard solution directly into the mass spectrometer to check for a stable signal. 2. Clean the Ion Source: Contamination of the ion source can lead to a significant drop in signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe and source optics. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.[11] 2. Reverse Flush the Column: If a simple flush does not resolve the issue, reverse the column direction and flush. Be cautious as this may not be suitable for all column types.[11] 3. Replace the Column: If the column performance does not improve after cleaning, it may be at the end of its lifetime and require replacement. |
| Inappropriate Mobile Phase or Injection Solvent | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for sildenafil, which is a basic compound. A mobile phase containing a small amount of formic acid or ammonium formate is commonly used.[8] 2. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[11] |
| Extra-Column Volume | 1. Check Tubing and Connections: Ensure that all tubing between the injector, column, and detector is as short as possible and has a small internal diameter. Check for any dead volumes in the connections.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on sildenafil LC-MS/MS assays.
Table 1: Recovery of Sildenafil using Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | >90% | [9] |
| Liquid-Liquid Extraction | Human Plasma | 95.3 - 98.3% | [12] |
| Solid-Phase Extraction | Postmortem Blood | 83 ± 9% | [1] |
| Solid-Liquid Extraction (DMSO) | Food Supplements | Not specified, but described as simple and fast | [6] |
Table 2: Accuracy of Sildenafil Quantification in Human Plasma
| Sample Preparation Method | Accuracy (%) | Reference |
| Protein Precipitation | 86.50 - 105.67% | [8] |
| Liquid-Liquid Extraction | 96.7 - 98.3% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., sildenafil-d8 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1260 or equivalent[6]
-
Column: Poroshell EC C18 (4.6 x 150 mm, 2.7 µm) or equivalent[6]
-
Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
Flow Rate: 0.6 mL/min[6]
-
Injection Volume: 5 µL[6]
-
Column Temperature: 40°C[6]
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 1.0 90 10 3.0 20 80 6.0 20 80 6.1 5 95 10.0 5 95 10.1 90 10 14.0 90 10 (Example gradient based on[6])
-
MS System: Agilent 6460 Triple Quadrupole or equivalent[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Gas Temperature: 275°C[6]
-
Gas Flow: 10 L/min[6]
-
Nebulizer Pressure: 40 psi[6]
-
Capillary Voltage: 3000 V[6]
Visualizations
References
- 1. faa.gov [faa.gov]
- 2. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
resolving chromatographic co-elution with Sildenafil-d3-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Sildenafil, with a specific focus on co-elution problems with its deuterated internal standard, Sildenafil-d3.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Sildenafil-d3 as an internal standard?
A1: Sildenafil-d3 is a stable isotope-labeled version of Sildenafil. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Since Sildenafil-d3 is chemically identical to Sildenafil, it behaves similarly during sample preparation, chromatography, and ionization. This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification of Sildenafil in the sample.
Q2: Why am I observing co-elution of Sildenafil and Sildenafil-d3?
A2: Co-elution of Sildenafil and Sildenafil-d3 can occur because they are structurally very similar. However, a small difference in retention time is expected due to the "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. If your chromatographic conditions do not provide sufficient resolution, this small difference may not be observable, leading to co-elution.
Q3: How can I confirm if my Sildenafil and Sildenafil-d3 peaks are truly co-eluting?
A3: If you are using a mass spectrometer (MS) as a detector, you can confirm co-elution by examining the mass spectra across the chromatographic peak. Extract the ion chromatograms for the specific m/z values of Sildenafil and Sildenafil-d3. If both compounds are present and their peak apexes are at the exact same retention time, they are co-eluting. With a UV or DAD detector, it is more challenging to confirm co-elution of an analyte and its isotope-labeled internal standard, as their UV spectra are identical.
Troubleshooting Guide: Resolving Co-elution of Sildenafil and Sildenafil-d3
Chromatographic co-elution of an analyte and its isotopically labeled internal standard can compromise the accuracy of quantification. The primary goal is to achieve baseline separation or at least partial separation to ensure accurate peak integration. The resolution between two chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') . The following guide provides a systematic approach to troubleshoot and resolve the co-elution of Sildenafil and Sildenafil-d3.
Step 1: Assess the Current Chromatographic Performance
Before making any changes, it is crucial to evaluate your current method.
-
Peak Shape: Are the peaks symmetrical, or do they show fronting or tailing? Poor peak shape can contribute to apparent co-elution.
-
Retention Time: Note the retention times of both Sildenafil and Sildenafil-d3.
-
Resolution (Rs): If there is any partial separation, calculate the resolution. A resolution of Rs ≥ 1.5 is generally desired for baseline separation.
Step 2: Modify the Mobile Phase Composition
Altering the mobile phase is often the most straightforward approach to improve separation.
-
Decrease the Organic Solvent Strength: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both Sildenafil and Sildenafil-d3. This increased interaction with the stationary phase can often enhance the separation between them.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity (α) of the separation.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Sildenafil. A study on the effect of temperature on Sildenafil retention showed that the pH of the aqueous component influences its retention behavior.[2] Experiment with small changes in the pH of the aqueous portion of your mobile phase (e.g., ± 0.2 pH units) to see if it improves resolution.
Experimental Protocol: Mobile Phase Modification
-
Baseline Experiment: Run your current method and record the retention times and resolution of Sildenafil and Sildenafil-d3.
-
Modify Organic Content: Prepare a series of mobile phases with slightly lower organic solvent concentrations (e.g., decrease acetonitrile from 40% to 38%, 36%, and 34%).
-
Inject and Analyze: For each mobile phase composition, inject a standard mixture of Sildenafil and Sildenafil-d3 and record the retention times and resolution.
-
Evaluate Results: Compare the chromatograms to determine the optimal mobile phase composition for separation.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (Acetonitrile:0.1% Formic Acid) | Sildenafil Retention Time (min) | Sildenafil-d3 Retention Time (min) | Resolution (Rs) |
| 40:60 | 4.20 | 4.15 | 0.8 |
| 38:62 | 4.85 | 4.78 | 1.2 |
| 36:64 | 5.60 | 5.51 | 1.6 |
| 34:66 | 6.50 | 6.39 | 1.9 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Step 3: Adjust the Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention and selectivity.
-
Decrease the Temperature: Lowering the column temperature generally increases retention times and can sometimes improve resolution.
-
Increase the Temperature: In some cases, increasing the temperature can improve peak efficiency (narrower peaks) and may enhance separation. A study on Sildenafil showed a non-linear van't Hoff relationship, indicating that the retention process is influenced by temperature in a complex manner.[2]
Experimental Protocol: Temperature Optimization
-
Set Initial Temperature: Start with your standard column temperature (e.g., 30 °C).
-
Vary Temperature: Test a range of temperatures (e.g., 25 °C, 35 °C, and 40 °C).
-
Analyze and Compare: At each temperature, inject the standard mixture and evaluate the resolution between Sildenafil and Sildenafil-d3.
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Sildenafil Retention Time (min) | Sildenafil-d3 Retention Time (min) | Resolution (Rs) |
| 25 | 5.95 | 5.85 | 1.7 |
| 30 | 5.60 | 5.51 | 1.6 |
| 35 | 5.30 | 5.22 | 1.4 |
| 40 | 5.05 | 4.98 | 1.2 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Step 4: Evaluate the Stationary Phase
If modifying the mobile phase and temperature does not provide adequate resolution, consider changing the stationary phase chemistry.
-
Change the Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, can provide different selectivity and potentially resolve the co-elution.
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the packing material will increase the column efficiency (N), leading to narrower peaks and better resolution.
Diagrams
References
Technical Support Center: Sildenafil-d3-1 Stability and Recovery
Welcome to the technical support center for Sildenafil-d3-1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the impact of pH on the stability and recovery of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Sildenafil, commonly used as an internal standard for the quantification of Sildenafil in biological samples by mass spectrometry.[1] Its stability is critical for accurate and reproducible analytical results. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: How does pH affect the stability of this compound?
The stability of this compound is comparable to that of Sildenafil. Sildenafil shows partial degradation under both acidic and alkaline conditions.[2] While stable in weakly acidic to neutral environments (around pH 4-7), strong acids and bases can cause hydrolysis.[3][4] The solubility of sildenafil citrate is also highly dependent on pH, being significantly more soluble in acidic conditions.[5]
Q3: What are the optimal pH and storage conditions for this compound solutions?
For short-term storage, a weakly acidic environment is preferable. Many commercially prepared sildenafil oral suspensions have a pH of around 4.3 and show good stability.[3] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C, protected from light.[6] When preparing aqueous solutions, using a buffer system to maintain a stable pH is advisable.
Q4: Can I expect significant degradation of this compound in my samples during analysis?
The extent of degradation depends on the pH of your sample, the temperature, and the duration of exposure. In typical bioanalytical workflows where samples are processed and analyzed relatively quickly, significant degradation may not occur if extreme pH conditions are avoided. However, if samples are to be stored for extended periods at room temperature, especially at high or low pH, stability should be experimentally verified.
Q5: What are the common degradation products of Sildenafil under pH stress?
Forced degradation studies on Sildenafil have shown the formation of various degradation products under acidic, alkaline, and oxidative stress.[7][8] While the exact structures are highly specific to the degradation pathway, it is important to use a validated, stability-indicating analytical method that can separate the intact drug from any potential degradants.
Troubleshooting Guides
Issue: Poor Recovery of this compound from Samples
Possible Cause 1: pH-dependent solubility. Sildenafil's solubility dramatically decreases as the pH increases.[5] If your sample preparation involves a neutral or alkaline pH step, this compound may precipitate, leading to low recovery.
-
Troubleshooting Steps:
-
Check the pH of all solutions used in your sample preparation.
-
If possible, acidify the sample to improve the solubility of this compound.
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Ensure complete dissolution of the internal standard in the initial solvent before spiking it into the sample matrix.
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Possible Cause 2: Degradation due to extreme pH. Prolonged exposure to strong acids or bases can lead to the degradation of this compound.[2][9]
-
Troubleshooting Steps:
-
Minimize the time this compound is exposed to harsh pH conditions.
-
Consider neutralizing the sample after an acidic or basic extraction step.
-
Perform a stability test by incubating this compound in a blank matrix at the same pH and for the same duration as your experimental samples to quantify any loss.
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Issue: Inconsistent Internal Standard Signal
Possible Cause: Variable pH across samples. If the pH of your individual samples varies, it can affect both the stability and the ionization efficiency of this compound in the mass spectrometer source, leading to inconsistent signal intensity.
-
Troubleshooting Steps:
-
Incorporate a buffering step in your sample preparation protocol to ensure a consistent final pH for all samples and standards.
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Verify that the final sample solvent is compatible with your chromatographic conditions and promotes consistent ionization.
-
Data on Sildenafil Stability
The following tables summarize data from forced degradation studies on Sildenafil, which can be extrapolated to this compound.
Table 1: Summary of Sildenafil Degradation under Different pH Conditions
| Stress Condition | Reagent | Duration | Temperature | Observed Degradation | Reference |
| Acidic | 1 N HCl | 2 weeks | Ambient | Partial Degradation | [2] |
| Alkaline | 1 N NaOH | 2 weeks | Ambient | Partial Degradation | [2] |
| Acidic | 1 M HCl | 24 hours | 50°C | Minimal Degradation (0.76%) | [9] |
| Alkaline | 1 M NaOH | 24 hours | Room Temp | Minor Degradation (2.04%) | [9] |
| Acidic | 5 N HCl | 46 hours | 70°C | Moderate Degradation |
Table 2: pH-Dependent Solubility of Sildenafil Citrate
| pH | Solubility (mg/mL) |
| 1.2 | 37.25 |
| 5.0 | 18.53 |
| 8.0 | 0.22 |
Data from reference[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under acidic and alkaline stress.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).[6]
-
Preparation of Stress Solutions:
-
Acidic: Add an aliquot of the stock solution to 1 N HCl to achieve a final concentration of 100 µg/mL.
-
Alkaline: Add an aliquot of the stock solution to 1 N NaOH to achieve a final concentration of 100 µg/mL.
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Neutral (Control): Add an aliquot of the stock solution to purified water to achieve the same final concentration.
-
-
Incubation: Store the stress solutions at room temperature or an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[7]
-
Sample Analysis:
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At specified time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[2][10]
-
-
Data Evaluation: Compare the peak area of this compound in the stressed samples to the control to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing this compound stability under various pH conditions.
Caption: Relationship between pH and this compound properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
improving peak shape and sensitivity for Sildenafil-d3-1
Welcome to the technical support center for Sildenafil-d3-1 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
Sildenafil-d3 is a deuterium-labeled analog of Sildenafil. It is commonly used as an internal standard in analytical and pharmacokinetic research.[1] The inclusion of a stable isotope-labeled standard like this compound helps to improve the accuracy and precision of quantification in methods such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations in sample preparation and instrument response.[1][2]
Q2: My this compound peak is tailing. What are the common causes?
Peak tailing for this compound, a basic compound, can be caused by several factors:
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Secondary Interactions: Interaction of the analyte with acidic silanol groups on the surface of silica-based columns is a common cause of peak tailing for basic compounds.
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Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape.
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Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak tailing.
Q3: I am observing a split peak for this compound but not for the unlabeled Sildenafil. What could be the reason?
Split peaks specifically for a deuterated internal standard can sometimes occur. One possible reason is the presence of isotopic variants or impurities in the standard itself. Another potential cause could be chromatographic conditions that are sensitive enough to partially separate the deuterated and non-deuterated forms. It is also worth investigating if the issue is related to the injection solvent being significantly different from the mobile phase, which can cause peak distortion. In some cases, what appears to be peak splitting may be the result of co-eluting isomers or contaminants. To confirm this, it is recommended to inject only the internal standard to see if the peak splitting persists.
Q4: How can I improve the sensitivity of my this compound signal in LC-MS/MS?
To enhance the sensitivity for this compound, consider the following:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and collision energy for multiple reaction monitoring (MRM), are optimized specifically for this compound.
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the concentration of additives like formic acid or ammonium formate can significantly impact ionization efficiency.
-
Column Chemistry: Utilizing a column with high efficiency, such as one with core-shell particles, can result in narrower peaks and increased sensitivity.[3]
-
Sample Preparation: A clean sample extract with minimal matrix effects is crucial for achieving high sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The this compound peak is not symmetrical.
-
The peak exhibits a "tail" or a "front."
Troubleshooting Steps:
-
Check Mobile Phase pH: Sildenafil is a basic compound. Ensure the mobile phase pH is appropriate for maintaining a consistent ionization state. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to protonate the molecule and improve peak shape.
-
Evaluate Column Condition:
-
If the column is old, it may have lost its stationary phase integrity. Replace with a new column.
-
Column contamination can be a factor. Try flushing the column with a strong solvent. If that doesn't work, consider replacing it.
-
-
Reduce Secondary Interactions:
-
Use a column with end-capping to minimize interactions with residual silanols.
-
Consider using a column with a different stationary phase, such as a biphenyl column, which can offer different selectivity.[3]
-
-
Optimize Injection Volume and Concentration: High sample loads can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 2: Low Sensitivity or No Signal
Symptoms:
-
The this compound peak is very small or not detectable.
Troubleshooting Steps:
-
Verify Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize MRM Transitions: Confirm that you are using the optimal precursor and product ions for this compound. For example, a common transition for Sildenafil is m/z 475.2 → 283.4. For a deuterated standard like Sildenafil-d8, a transition of m/z 483.4 → 283.4 has been used.[4] The specific transition for this compound should be determined empirically.
-
Adjust Ion Source Parameters: Systematically optimize the ion source settings, such as spray voltage, nebulizer gas, and drying gas temperature, to maximize the signal for this compound.
-
Improve Sample Clean-up: Matrix effects can suppress the ionization of the analyte. Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.
-
Check for Co-eluting Interferences: If a co-eluting compound is suppressing the ionization of this compound, modify the chromatographic method to improve separation.
Experimental Protocols
Optimized LC-MS/MS Method for Sildenafil Analysis
This protocol is a general guideline and may require further optimization for your specific instrumentation and application.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sildenafil Transition | m/z 475.3 → 283.3 |
| Sildenafil-d8 Transition | m/z 483.3 → 108.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
| Ion Source Temp. | Optimize for your instrument |
Note: The MRM transition for this compound should be determined by direct infusion of the standard. The parent ion will be [M+H]+, which for this compound would be approximately m/z 478.3.
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: General experimental workflow for this compound quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
common pitfalls when using deuterated standards for sildenafil
Welcome to the technical support center for the use of deuterated sildenafil standards in analytical testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard like sildenafil-d8 in my analysis?
A deuterated internal standard (IS), such as sildenafil-d8, is considered the gold standard for quantitative analysis by LC-MS/MS. Because it is chemically almost identical to the analyte (sildenafil), it is expected to behave similarly during sample preparation (extraction, derivatization) and chromatographic separation. The key difference is its higher mass due to the deuterium atoms, which allows it to be distinguished from the analyte by the mass spectrometer. The use of a deuterated IS helps to correct for variability in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]
Q2: What are the most common pitfalls to be aware of when using sildenafil-d8?
The most common pitfalls include:
-
Isotopic Exchange (Back-Exchange): The deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated standard's signal and an increase in the signal of a partially deuterated or non-deuterated form.[1][3][4]
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Chromatographic Separation from Analyte: Although chemically similar, deuterated standards can sometimes exhibit a slight difference in retention time compared to the non-deuterated analyte, which can lead to differential matrix effects and inaccurate quantification.[5][6][7]
-
Isotopic Impurities in the Standard: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity from the synthesis process, which can lead to an overestimation of the analyte concentration, especially at low levels.
-
Cross-Talk between MRM Transitions: If the mass difference between the analyte and the internal standard is not sufficient, or if fragmentation patterns are very similar, there can be "cross-talk" where the instrument detects signal from the analyte in the internal standard's mass channel, or vice versa.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard may experience different degrees of ion suppression or enhancement in complex biological matrices, leading to inaccurate results.[8]
Troubleshooting Guides
Problem 1: Inconsistent or decreasing internal standard (IS) response across a run.
This could be a sign of isotopic exchange, where the deuterium labels on your sildenafil-d8 are being replaced by hydrogen from your mobile phase or sample matrix.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: Deuterium exchange can be catalyzed by acidic or basic conditions.[3][9] If you are using a mobile phase with a low or high pH, consider preparing your sildenafil-d8 stock and working solutions in a neutral solvent.
-
Assess Sample Matrix pH: Biological samples can have varying pH. Ensure that your sample preparation procedure includes a buffering step to normalize the pH.
-
Check for On-Column Exchange: To determine if the exchange is happening on the analytical column, inject the sildenafil-d8 standard directly into the mass spectrometer (bypassing the column) and then compare the mass spectrum to an injection through the column. A shift in the isotopic profile after passing through the column suggests on-column exchange.
-
Incubation Study: Incubate the sildenafil-d8 standard in your sample matrix and mobile phase at different temperatures and for varying durations to assess the stability of the deuterium labels under your experimental conditions.
Experimental Protocol: Assessing Deuterium Back-Exchange
Objective: To determine the stability of deuterium labels on sildenafil-d8 under specific experimental conditions.
Methodology:
-
Standard Preparation: Prepare solutions of sildenafil-d8 at a known concentration in:
-
Methanol (as a control)
-
Your LC mobile phase A
-
Your LC mobile phase B
-
Reconstituted blank matrix extract
-
-
Incubation: Aliquot the solutions and incubate them at room temperature and at the temperature of your autosampler for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the incubated samples by LC-MS/MS, monitoring the MRM transitions for sildenafil-d8 and for any potential back-exchanged products (e.g., sildenafil-d7, sildenafil-d6, etc.).
-
Data Evaluation: Plot the peak area of sildenafil-d8 and any back-exchanged products over time. A significant decrease in the sildenafil-d8 signal accompanied by an increase in the signal of lower mass isotopologues indicates isotopic exchange.
Problem 2: Poor accuracy or precision, especially in certain sample lots.
This may be caused by chromatographic separation of sildenafil and sildenafil-d8, leading to differential matrix effects.
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of sildenafil and sildenafil-d8. Even a slight shift in retention time can be significant if it aligns with a steep change in matrix effects.
-
Modify Chromatographic Conditions:
-
Gradient: Adjust the gradient slope. A shallower gradient can sometimes improve the co-elution of the analyte and IS.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives.
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to see if the separation is affected.
-
-
Matrix Effect Evaluation: Perform a post-extraction addition experiment to compare the matrix effect on sildenafil and sildenafil-d8 in different individual or pooled matrix lots.
Experimental Protocol: Evaluating Chromatographic Co-elution and Matrix Effects
Objective: To assess the degree of chromatographic separation and differential matrix effects between sildenafil and sildenafil-d8.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution containing known concentrations of sildenafil and sildenafil-d8 in the mobile phase.
-
Set 2 (Post-Spiked Matrix): Extract a blank biological matrix sample. Spike the extracted sample with the same concentrations of sildenafil and sildenafil-d8 as in Set 1.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Data Evaluation:
-
Co-elution: Overlay the chromatograms of sildenafil and sildenafil-d8 from the neat solution. Measure the retention times and calculate the separation factor. A value close to 1 indicates good co-elution.
-
Matrix Effect: Calculate the matrix factor (MF) for both the analyte and the IS using the following formula: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) A ratio of the MF for sildenafil to the MF for sildenafil-d8 that is not equal to 1 indicates a differential matrix effect.
-
Quantitative Data Summary
| Parameter | Typical Value/Observation | Potential Implication |
| Mass Difference (Analyte vs. IS) | Sildenafil: m/z 475.2; Sildenafil-d8: m/z 483.4 | An 8 Da difference is generally sufficient to prevent isotopic overlap. |
| Common MRM Transitions | Sildenafil: 475.2 -> 283.4; Sildenafil-d8: 483.4 -> 283.4 or 483.4 -> 108.1 | Using a different product ion for the IS can reduce cross-talk.[10] |
| Chromatographic Shift (d8 vs. H8) | Can be observed, typically with the deuterated compound eluting slightly earlier in reversed-phase chromatography.[5][6] | Can lead to differential matrix effects if co-elution is not perfect. |
| pH Stability of Deuterium Labels | Labels on aromatic rings are generally stable. Labels on alkyl groups can be susceptible to exchange under strongly acidic or basic conditions.[1][3][4] | Risk of back-exchange and inaccurate quantification. |
Visualizations
Caption: Troubleshooting workflow for issues with sildenafil-d8.
Caption: The process of isotopic back-exchange.
This technical support center provides a starting point for troubleshooting common issues when using deuterated sildenafil standards. For further assistance, please consult the references cited or contact your standards provider.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Sildenafil Using Sildenafil-d3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Sildenafil-d3 as an internal standard in the bioanalytical validation of Sildenafil, alongside other commonly used internal standards. The selection of an appropriate internal standard is critical for the accuracy and reproducibility of bioanalytical methods, ensuring reliable data for pharmacokinetic and other drug development studies. This document summarizes key validation parameters from published studies and provides detailed experimental protocols.
Performance Comparison of Internal Standards
The choice of an internal standard is pivotal in correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Deuterated analogs of the analyte, such as Sildenafil-d3 or Sildenafil-d8, are often considered the "gold standard" due to their similar physicochemical properties and co-elution with the analyte, which helps to minimize matrix effects in LC-MS/MS analysis. However, other structurally similar compounds can also be employed effectively.
Below is a comparative summary of key bioanalytical method validation parameters for Sildenafil using a deuterated internal standard (Sildenafil-d8, as a proxy for Sildenafil-d3) and an alternative internal standard, Diazepam.
Table 1: Bioanalytical Method Validation Parameters for Sildenafil using Different Internal Standards
| Validation Parameter | Method with Sildenafil-d8[1][2] | Method with Diazepam[3] |
| Linearity Range | 1.0 - 1000 ng/mL[1] | 0.125 - 40.0 ng/mL[3] |
| Correlation Coefficient (r²) | >0.99[2] | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.125 ng/mL[3] |
| Intra-day Precision (%RSD) | <10%[1] | 2.5 - 8.0%[3] |
| Inter-day Precision (%RSD) | <10%[1] | 2.5 - 8.0%[3] |
| Intra-day Accuracy | >99%[1] | Not explicitly stated |
| Inter-day Accuracy | >99%[1] | Not explicitly stated |
| Recovery | >90%[1] | Not explicitly stated |
Note: The data presented is compiled from different studies and should be interpreted as a general comparison of method performance. Direct head-to-head studies may yield different results.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key experimental protocols from the cited studies.
Method Using Sildenafil-d8 as Internal Standard[1][2]
-
Sample Preparation: Protein precipitation is a common method for sample preparation. In a typical protocol, acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[1]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm)[1]
-
Mobile Phase: A gradient elution is employed using a mixture of aqueous and organic mobile phases. The aqueous phase often consists of ammonium formate with formic acid in water, while the organic phase is typically acetonitrile.[1]
-
Flow Rate: A flow rate of 0.3 mL/min is a representative example.[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.[1]
-
Detection: Multiple reaction monitoring (MRM) is utilized for quantification. The precursor-to-product ion transitions monitored are specific for sildenafil and sildenafil-d8. For example, m/z 475.30 → 100.10 for sildenafil and m/z 461.20 → 283.30 for sildenafil-d8.[1]
-
Method Using Diazepam as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction is another widely used technique. Plasma samples are typically alkalinized and then extracted with an organic solvent mixture, such as ether-dichloromethane.[3] The organic layer is then evaporated and the residue is reconstituted for injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and ammonium acetate buffer, is used for separation.[3]
-
-
Mass Spectrometric Detection:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Sildenafil-d3 versus Sildenafil-d8 as Internal Standards in Bioanalytical Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal deuterated internal standard for sildenafil analysis.
In the quantitative bioanalysis of sildenafil, the active ingredient in Viagra™ and Revatio™, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly when employing liquid chromatography-mass spectrometry (LC-MS). Deuterated analogs of sildenafil, such as Sildenafil-d3 and Sildenafil-d8, are commonly utilized for this purpose. This guide provides an objective comparison of these two internal standards, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.
Physicochemical Properties and Isotopic Labeling
The primary distinction between Sildenafil-d3 and Sildenafil-d8 lies in the number and location of the deuterium atoms incorporated into the sildenafil molecule. This difference influences their mass-to-charge ratio (m/z) and can potentially affect their chromatographic behavior and fragmentation patterns in mass spectrometry.
| Property | Sildenafil | Sildenafil-d3 | Sildenafil-d8 |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₂H₂₇D₃N₆O₄S | C₂₂H₂₂D₈N₆O₄S |
| Molecular Weight | 474.58 g/mol | 477.60 g/mol [1] | 482.63 g/mol |
| Monoisotopic Mass | 474.2097 Da | 477.2285 Da | 482.2599 Da |
| Deuterium Label Location | N/A | N-methyl group of the piperazine ring | Piperazine ring |
Mass Spectrometry Behavior: A Comparative Analysis
The choice of an internal standard is heavily reliant on its behavior in the mass spectrometer, particularly its fragmentation pattern under collision-induced dissociation (CID). An ideal internal standard should have a stable, unique, and intense product ion that is distinct from the analyte's product ions.
Sildenafil-d8 is a widely used internal standard, and its fragmentation is well-documented in scientific literature. In contrast, specific experimental fragmentation data for Sildenafil-d3 is less common. However, based on the known fragmentation pathways of sildenafil, a predicted fragmentation pattern for Sildenafil-d3 can be deduced.
The primary fragmentation of sildenafil involves the cleavage of the piperazine ring. For Sildenafil-d8, where the deuterium labels are on the piperazine ring, this results in a deuterated product ion. For Sildenafil-d3, with the label on the N-methyl group, the fragmentation is expected to yield a product ion that retains the deuterium label.
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Sildenafil | 475.4 | 283.3, 100.1 | [2][3] |
| Sildenafil-d3 | 478.3 (Predicted) | 283.3, 103.1 (Predicted) | |
| Sildenafil-d8 | 483.3 | 283.3, 108.1 | [2][3] |
Note: The predicted product ions for Sildenafil-d3 are based on the established fragmentation pattern of sildenafil. Experimental verification is recommended.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of sildenafil in a biological matrix using a deuterated internal standard.
Caption: A typical bioanalytical workflow for sildenafil quantification.
Signaling Pathway of Sildenafil
To provide context for the importance of accurate sildenafil quantification, the following diagram illustrates its mechanism of action. Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5).[4]
Caption: Mechanism of action of Sildenafil.
Key Considerations for Selecting an Internal Standard
1. Isotopic Purity and Stability: Both Sildenafil-d3 and Sildenafil-d8 are expected to have high isotopic purity. However, the stability of the deuterium labels is a critical factor. Deuterium atoms on aromatic rings or in positions prone to exchange under certain pH or temperature conditions can be problematic. The deuterium labels on the N-methyl group of Sildenafil-d3 and the piperazine ring of Sildenafil-d8 are generally considered stable under typical bioanalytical conditions.
2. Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to effectively compensate for matrix effects. Due to the minor physicochemical differences introduced by deuterium labeling, a slight shift in retention time can sometimes be observed. The magnitude of this shift may differ between Sildenafil-d3 and Sildenafil-d8. It is essential to verify co-elution during method development.
3. Mass Spectrometric Separation: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic cross-talk. Both Sildenafil-d3 (+3 Da) and Sildenafil-d8 (+8 Da) provide adequate mass separation from the unlabeled sildenafil.
4. Commercial Availability and Cost: The availability and cost of the deuterated standards can be a practical consideration in the selection process. Both Sildenafil-d3 and Sildenafil-d8 are commercially available from various suppliers.
Conclusion: Which Internal Standard is Right for You?
Both Sildenafil-d3 and Sildenafil-d8 are suitable for use as internal standards in the bioanalysis of sildenafil.
-
Sildenafil-d8 is a more established and widely documented internal standard, with readily available data on its mass spectrometric behavior. This makes it a reliable choice for laboratories seeking to implement a validated method quickly.
-
Sildenafil-d3 , while less documented, offers a viable alternative. Its lower degree of deuteration may result in a chromatographic retention time that is closer to that of the unlabeled analyte, which can be advantageous in minimizing matrix effects. However, the fragmentation pattern should be experimentally confirmed.
Ultimately, the choice between Sildenafil-d3 and Sildenafil-d8 will depend on the specific requirements of the assay, including the analytical platform, the complexity of the biological matrix, and regulatory guidelines. It is strongly recommended that a thorough method validation be performed, regardless of the internal standard chosen, to ensure the accuracy, precision, and robustness of the analytical method.
References
- 1. 5-(2-Ethoxy-5-(4-(~2~H_3_)methylpiperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C22H30N6O4S | CID 135949537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
Sildenafil Quantification: A Comparative Analysis of Accuracy and Precision with Sildenafil-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of sildenafil is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. The choice of an appropriate internal standard is critical to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of sildenafil-d3, a deuterated internal standard, with an alternative, non-deuterated internal standard, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as sildenafil-d3, is widely considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] Deuterated standards are chemically identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization efficiency.[2] This intrinsic similarity allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the quantification.[1][3]
Performance Comparison: Sildenafil-d3 (as Sildenafil-d8) vs. a Non-Isotopic Internal Standard
While specific validation data for sildenafil-d3 is not extensively published, its performance is expected to be analogous to that of sildenafil-d8, another commonly used deuterated internal standard for sildenafil quantification. For this comparison, we will utilize published data from validated LC-MS/MS methods using sildenafil-d8 and compare it with a method employing a non-isotopic internal standard, clarithromycin.
| Parameter | Method with Sildenafil-d8 (Deuterated IS) | Method with Clarithromycin (Non-Isotopic IS) |
| Linearity Range | 1.0 - 1000.0 ng/mL[4][5] | 5.0 - 1000.0 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.9998[4] | Not explicitly stated, but method validated |
| Intra-day Precision (%RSD) | 1.5 to 5.1%[4] | 0.24 - 11.36%[6] |
| Inter-day Precision (%RSD) | 2.2 to 3.4%[4] | 2.07 - 9.98%[6] |
| Intra-day Accuracy (%) | 97.3 to 98.3%[4] | 91.71 - 102.94%[6] |
| Inter-day Accuracy (%) | 96.7 to 97.2%[4] | 95.42 - 101.54%[6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4][5] | 5.0 ng/mL[6] |
As the data indicates, the method utilizing the deuterated internal standard (sildenafil-d8) demonstrates superior precision (lower %RSD) and consistently high accuracy. The lower limit of quantification is also notably better, indicating higher sensitivity.
The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like sildenafil-d3 offers several key advantages over non-isotopic analogs:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since a deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[1]
-
Improved Precision and Accuracy: By compensating for variations throughout the analytical process, from extraction to detection, deuterated standards lead to more precise and accurate results.[2]
-
Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.
Experimental Protocols
Below are representative experimental protocols for the quantification of sildenafil using both a deuterated and a non-deuterated internal standard.
Method 1: Sildenafil Quantification using Sildenafil-d8 (Deuterated Internal Standard)
This method is adapted from a study on the simultaneous quantification of sildenafil and its metabolite in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard solution (sildenafil-d8).
-
Vortex mix for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.[7]
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[4]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5/95 v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
MS/MS System: Triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Caption: Experimental workflow for sildenafil quantification.
Method 2: Sildenafil Quantification using Clarithromycin (Non-Isotopic Internal Standard)
This protocol is based on a validated method for the estimation of sildenafil and its metabolite in human plasma.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add the internal standard (clarithromycin).
-
Vortex for 1 minute.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of dichloromethane and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system with a suitable pump and autosampler.
-
Column: Thermo Hypersil Gold C18 (50x2.1mm, 5µm).[6]
-
Mobile Phase: Isocratic elution with 0.02% formic acid and acetonitrile (30:70 v/v).[6]
-
Flow Rate: 0.6 mL/min.[6]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Caption: Comparison of internal standard types.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable method for sildenafil quantification. The presented data strongly supports the use of a deuterated internal standard, such as sildenafil-d3, to achieve the highest levels of accuracy, precision, and sensitivity. While non-isotopic internal standards can be used, they may be more susceptible to variability introduced by matrix effects and other experimental factors, potentially compromising the quality of the analytical data. For researchers requiring the utmost confidence in their quantitative results, the investment in a deuterated internal standard is highly recommended.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Performance Comparison of Sildenafil Assay Methods: A Focus on Linearity and Range with Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sildenafil, the selection of an appropriate bioanalytical method is critical for generating accurate and reliable data. This guide provides a comparative overview of various analytical methods for sildenafil quantification, with a special emphasis on the linearity and range achievable using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Superior Linearity and Range with Deuterated Standards in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as sildenafil-d8, is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS applications. This approach effectively compensates for variability in sample preparation and matrix effects, leading to enhanced precision and accuracy. The data presented below, compiled from several studies, demonstrates the performance of sildenafil assays utilizing a deuterated internal standard.
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Biological Matrix |
| LC-MS/MS [1] | Sildenafil-d8 | 1.0 - 1000 | 1.0 | > 0.99 | Human Plasma |
| LC-MS/MS [2] | Sildenafil-d8 | 2.0 - 1000 | 2.0 | > 0.99 | Human Plasma |
| LC-MS/MS [3] | Sildenafil-d8 | 1.0 - 1000 | 1.0 | 0.9998 | Human Whole Blood |
| UPLC-MS/MS [4][5] | Quinoxaline | 3.9 - 1000 | 3.9 | ≥ 0.999 | Human Plasma |
| LC-MS/MS [6] | Vardenafil | Not explicitly stated, but LLOQ is 1.0 | 1.0 | Not explicitly stated | Human Serum |
Note: While Quinoxaline and Vardenafil are not deuterated standards, they are included for comparison of LC-MS/MS methods with different internal standards.
Comparison with Alternative Quantification Methods
While LC-MS/MS with a deuterated standard is often considered the gold standard, other methods are also employed for sildenafil quantification. The table below provides a comparison with some of these alternative techniques. It is important to note that the linearity ranges for HPLC-UV methods are often in µg/mL, indicating lower sensitivity compared to LC-MS/MS methods which are in ng/mL.
| Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LOQ) | Correlation Coefficient (r²) | Sample Type |
| HPLC-UV [7] | Not specified | 2 - 100 µg/mL | 0.68 ng (instrumental) | 0.9994 | Pharmaceutical Dosage Forms |
| RP-HPLC [8] | Not specified | 0.1 - 6 µg/mL | 0.16 µg/mL | 0.9996 | Rat Plasma |
| UV Spectrophotometry [9] | Not applicable | 10 - 45 µg/mL | Not specified | Not specified | Adulterated Preparations |
Experimental Protocols
Representative LC-MS/MS Method with Deuterated Standard
This protocol is a synthesis of common practices reported in the literature for the quantification of sildenafil in human plasma using sildenafil-d8 as an internal standard[1][2].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of the internal standard, sildenafil-d8.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used[1].
-
Mobile Phase A: 0.1% formic acid in water[2].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2].
-
Flow Rate: 0.3 mL/min[1].
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of sildenafil and its metabolites from endogenous plasma components.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used[1][2].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
Experimental Workflow Diagram
Caption: Workflow of a typical sildenafil assay.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 8. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
A Comparative Guide to Sildenafil Analysis: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Data
The following tables summarize the performance characteristics of the most commonly employed analytical techniques for sildenafil analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet (UV) Spectrophotometry.
Table 1: Performance Characteristics of HPLC Methods for Sildenafil Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 5 - 150 | 6.25 - 50[1] | 2 - 100 | 14 - 126[2] |
| Correlation Coefficient (R²) | 0.999 | 0.9998[1] | 0.9994 | >0.99[2] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.7 µg/mL[1] | 9.2 ng/mL (0.0092 µg/mL) | 1.30 ng/mL (0.0013 µg/mL)[3] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 2.2 µg/mL[1] | 27.2 ng/mL (0.0272 µg/mL) | 6.10 ng/mL (0.0061 µg/mL)[3] |
| Accuracy (% Recovery) | 99.7 - 104.1% | Not Reported | 99.74 - 100.88% | 98.0 - 102.0%[2] |
| Precision (RSD %) | Intra-day: 99.3%, Inter-day: 99.9%[4] | Not Reported | Not Reported | <2.0%[2] |
Table 2: Performance Characteristics of UV Spectrophotometric Methods for Sildenafil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10 - 40[5] | 5.0 - 40.0 | 10 - 45[6] |
| Correlation Coefficient (R²) | 0.9996[5] | Not Reported | Good[7] |
| Wavelength (λmax) | 256 nm (First Order Derivative)[5] | 295 nm | 311.8 nm (First Derivative)[6] |
| Accuracy (% Recovery) | 98.86 - 99.30%[5] | Not Reported | Not Reported |
| Precision (RSD %) | Repeatability: 1.17 - 1.28%, Intermediate: 1.29 - 1.71%[5] | Not Reported | Not Reported |
| Limit of Detection (LOD) | 0.48 µg/mL[8] | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 1.58 µg/mL[8] | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To separate and quantify sildenafil in pharmaceutical formulations.
Method 1 Protocol [4]
-
Mobile Phase: Acetonitrile and Phosphate buffer (35:65, v/v).
-
Column: C18 column (e.g., Symmetry C18, 250 x 4.6mm, 5µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 230 nm.
-
Retention Time: Approximately 6.74 min.
Method 2 Protocol [3]
-
Mobile Phase: 0.2 M ammonium acetate buffer and acetonitrile (40:60 v/v), pH 7.0.
-
Column: C18 column (4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Retention Time: Approximately 5 min.
Sample Preparation (General for Tablets)
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of sildenafil citrate.
-
Dissolve the powder in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).
-
Use sonication to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Ultraviolet (UV) Spectrophotometry
Objective: To quantify sildenafil in pharmaceutical formulations using its UV absorbance properties.
Method 1 Protocol (Derivative Spectrophotometry) [5]
-
Solvent: 0.01 mol/L HCl.
-
Analytical Method: First order zero-peak method.
-
Measurement Wavelength: 256 nm.
-
Concentration Range: 10 to 40 µg/mL.
Method 2 Protocol (Direct Spectrophotometry)
-
Solvent: 0.1N HCl.
-
Analytical Method: Direct absorbance measurement.
-
Measurement Wavelength (λmax): 295 nm.
-
Concentration Range: 5.0 to 40.0 µg/mL.
Sample Preparation (General for Tablets)
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of sildenafil citrate.
-
Dissolve the powder in the specified solvent (e.g., 0.1N HCl).
-
Sonicate to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent to achieve a concentration within the linear range.
-
Filter the solution if necessary to remove any undissolved excipients.
-
Measure the absorbance at the specified wavelength against a solvent blank.
Mandatory Visualizations
Sildenafil Signaling Pathway
The following diagram illustrates the mechanism of action of sildenafil as a phosphodiesterase-5 (PDE5) inhibitor. Sildenafil enhances the effect of nitric oxide (NO) by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Experimental Workflow for HPLC Analysis
The diagram below outlines the typical workflow for the analysis of sildenafil in tablet formulations using HPLC.
Caption: General workflow for sildenafil analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometry for quantification of sildenafil in raw material and tablets (2017) | Taízia Dutra Silva | 5 Citations [scispace.com]
- 6. Analysis of Counterfeit Sildenafil by Validated UV Spectrophotometric Methods [journals.ekb.eg]
- 7. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Cross-Validation of LC-MS Methods for Sildenafil Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma. The use of a deuterated internal standard, sildenafil-d8, is a common feature of both methods, ensuring high accuracy and precision. This document is intended to assist researchers in selecting and implementing a suitable bioanalytical method and to provide a framework for cross-validation when multiple methods are employed in a study.
Introduction to Bioanalytical Method Cross-Validation
In drug development, it is not uncommon for bioanalytical testing to be performed at different laboratories or for a method to be updated during the course of a long-term study. In such cases, a cross-validation of the analytical methods is crucial to ensure the consistency and reliability of the data. Cross-validation involves comparing the performance of two or more bioanalytical methods to demonstrate that they provide equivalent results for the same set of samples. This process is a regulatory expectation and is outlined in guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) in its M10 guideline on bioanalytical method validation.
This guide will delve into two distinct, validated LC-MS/MS methods for sildenafil analysis, hereafter referred to as Method 1 and Method 2. We will present their experimental protocols and performance data in a comparative format to facilitate a clear understanding of their respective strengths and characteristics.
Comparative Summary of LC-MS/MS Method Performance
The following tables summarize the key performance parameters of the two LC-MS/MS methods for the analysis of sildenafil and its metabolite, N-desmethyl sildenafil.
Table 1: Sildenafil Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1.0 - 1000.0 | 1.0 - 1000.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%CV) | 1.5 - 5.1 | < 10 |
| Inter-day Precision (%CV) | 2.2 - 3.4 | < 10 |
| Intra-day Accuracy (%) | 97.3 - 98.3 | > 99 |
| Inter-day Accuracy (%) | 96.7 - 97.2 | > 99 |
| Extraction Recovery (%) | Not Reported | > 90 |
Table 2: N-desmethyl Sildenafil Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.5 - 500.0 | 1.0 - 1000.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 |
| Intra-day Precision (%CV) | 1.3 - 3.1 | < 10 |
| Inter-day Precision (%CV) | 2.8 - 4.3 | < 10 |
| Intra-day Accuracy (%) | 95.3 - 96.3 | > 99 |
| Inter-day Accuracy (%) | 95.0 - 97.2 | > 99 |
| Extraction Recovery (%) | Not Reported | > 90 |
Detailed Experimental Protocols
A detailed breakdown of the methodologies for both LC-MS/MS methods is provided below.
Method 1
-
Sample Preparation: Liquid-Liquid Extraction.
-
Internal Standard: Sildenafil-d8.
-
Chromatographic Separation:
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Sildenafil: 475.2 → 283.4
-
N-desmethyl sildenafil: 461.3 → 283.4
-
Sildenafil-d8: 483.4 → 283.4
-
-
Method 2
-
Sample Preparation: Protein Precipitation with acetonitrile.[1]
-
Internal Standard: Sildenafil-d8.[1]
-
Chromatographic Separation:
-
Mass Spectrometry:
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method, a critical process for ensuring the reliability of data in regulated studies.
Caption: Bioanalytical Method Validation Workflow.
Discussion and Conclusion
Both Method 1 and Method 2 demonstrate robust and reliable performance for the quantification of sildenafil and N-desmethyl sildenafil in human plasma. Method 1 utilizes a liquid-liquid extraction procedure, which can be more labor-intensive but may provide cleaner extracts. In contrast, Method 2 employs a simpler and faster protein precipitation technique.[1] The choice between these methods may depend on laboratory workflow, available resources, and the specific requirements of the study.
The performance characteristics of both methods, including linearity, precision, and accuracy, fall well within the acceptance criteria set by regulatory agencies. Method 2 reports a slightly higher accuracy of over 99%.[1] The lower limit of quantification is comparable between the two methods, ensuring adequate sensitivity for pharmacokinetic studies.
When conducting a cross-validation between these two methods, or any two bioanalytical methods, it is essential to analyze a set of quality control samples and, ideally, incurred samples using both procedures. The results should be statistically compared to ensure that there is no significant bias between the methods. Adherence to regulatory guidelines on cross-validation is paramount to ensure the integrity of the clinical or preclinical data generated.
References
Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, is a common practice in drug discovery and development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution, or deuteration, can introduce subtle yet significant changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic behavior. This guide provides a comprehensive comparison of the impact of deuteration on chromatographic retention time, supported by experimental data and detailed methodologies.
The Deuterium Isotope Effect in Chromatography
The primary phenomenon governing the change in retention time upon deuteration is the chromatographic isotope effect . In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is often termed the "inverse isotope effect." The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[4] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and thus, a shorter retention time for the deuterated analog.[4]
The magnitude of this retention time shift is influenced by several factors, including:
-
The number of deuterium atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift in retention time.[1]
-
The position of deuteration: The location of the deuterium atoms within the molecule can significantly affect the extent of the isotope effect.[5]
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.
Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can be observed, where deuterated compounds may exhibit longer retention times than their protiated analogs.[6]
Quantitative Data: A Comparative Analysis
The following tables summarize quantitative data from studies investigating the impact of deuteration on retention time across different chromatographic techniques.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Reversed-phase LC-MS/MS | Slight separation observed | Slightly earlier elution | < 0.16 min | [6] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Reversed-phase LC-MS/MS | Slight separation observed | Slightly earlier elution | < 0.16 min | [6] |
| Ergothioneine / Ergothioneine-d9 | Ion-pairing reversed-phase chromatography | 1.44 min | 1.42 min | 0.02 min | [4] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Normal-phase LC-MS/MS | 1.60 min | 1.66 min | -0.06 min | [6] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Normal-phase LC-MS/MS | 2.62 min | 2.74 min | -0.12 min | [6] |
Table 3: Gas Chromatography (GC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Metformin / Metformin-d6 | GC-MS | 3.60 min | 3.57 min | 0.03 min | [2] |
| 1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4 | GC-MS | 12.085 min | 12.049 min | 0.036 min | [7] |
| 1,2-Dichloroethane / 1,2-Dichloroethane-d4 | GC-MS | 4.534 min | 4.448 min | 0.086 min | [7] |
Experimental Protocols
1. Assessing Deuteration Impact in Normal-Phase Liquid Chromatography
-
Objective: To resolve and quantify the retention time shift between a protiated drug candidate and its deuterated analog using NPLC-MS/MS.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[6]
-
-
Chromatographic Conditions:
-
Column: Nucleosil Silica (5 µm, 2 x 50 mm).[6]
-
Mobile Phase A: 20mM ammonium acetate (pH 9.65).[6]
-
Mobile Phase B: Acetonitrile-methanol (75:25, v/v).[6]
-
Gradient: Linear gradient from 5% to 50% Mobile Phase A over 0.5 minutes, hold for 1.5 minutes, then return to initial conditions.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
-
Detection:
-
Mass spectrometer with a turbo ion spray source.[6]
-
Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.
-
-
Data Analysis:
-
Determine the retention time for each analyte from the apex of its chromatographic peak.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.
-
2. Assessing Deuteration Impact in Reversed-Phase Liquid Chromatography
-
Objective: To evaluate the chromatographic isotope effect for isotope-coded derivatized aldehydes using RPLC-MS/MS.
-
Instrumentation:
-
HPLC system coupled to an MS/MS detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (PhenHex) column (50 mm × 2.1 mm i.d., 5 µm particles).[8]
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: Linear gradient from 40% to 100% Mobile Phase B in 4 minutes, followed by a 1-minute flush with 100% B and a 3-minute re-equilibration.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 5 µL.[8]
-
-
Derivatization:
-
Aldehydes are derivatized with unlabeled ("light") and deuterated ("heavy") 2,4-dinitrophenylhydrazine (DNPH).[8]
-
-
Detection:
-
MS/MS detection of the derivatized light and heavy isotopologue pairs.
-
-
Data Analysis:
-
Measure the retention times of the light and heavy derivatives.
-
Calculate the retention time difference to assess the deuterium isotope effect.
-
Visualizing the Concepts
Caption: Experimental workflow for assessing the impact of deuteration on retention time.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Recovery of Sildenafil and its Deuterated Analog, Sildenafil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical recovery of sildenafil and its deuterated internal standard, sildenafil-d3. The use of stable isotope-labeled internal standards, such as sildenafil-d3, is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The fundamental principle behind this practice is the near-identical physicochemical properties of the analyte and its deuterated analog, which ensures they behave similarly during sample extraction and analysis. This guide presents available experimental data on sildenafil recovery and elucidates the expected comparable recovery of sildenafil-d3, supported by detailed experimental protocols and visual representations of the analytical workflow and sildenafil's signaling pathway.
Data Presentation: Recovery of Sildenafil
The following table summarizes the extraction recovery of sildenafil from various biological matrices as reported in several validated bioanalytical methods. While these studies utilize deuterated sildenafil (sildenafil-d8) as an internal standard, they confirm high and consistent recovery of the primary analyte. It is a well-established principle in bioanalysis that the recovery of a deuterated internal standard is expected to be virtually identical to that of the unlabeled analyte due to their chemical equivalence.
| Analyte | Internal Standard | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Sildenafil | Sildenafil-d8 | Human Plasma | Protein Precipitation | >90 | [1] |
| Sildenafil | Not specified | Pharmaceutical Inhaler Preparations | Not specified | 99.5 | [2] |
| Sildenafil | Not specified | Rat Plasma | Liquid-Liquid Extraction | >85 | [3] |
| Sildenafil | Not specified | Dietary Supplements | Not specified | 93.3 - 106.1 | [4] |
Experimental Protocols
Detailed methodologies from key experiments are provided below to offer a comprehensive understanding of the processes involved in the extraction and quantification of sildenafil, where sildenafil-d3 would be expected to show analogous performance.
Method 1: Protein Precipitation for Sildenafil and Sildenafil-d8 in Human Plasma[1]
This method is designed for the determination of sildenafil and its metabolites in human plasma.
-
Sample Pretreatment : Plasma samples are pretreated via protein precipitation with acetonitrile.
-
Internal Standard : Sildenafil-d8 is used as the internal standard.
-
Separation : The extracted analytes are separated on an ACQUITY UPLC BEH C18 column (50-mm × 2.1-mm, 1.7-μm) using gradient elution.
-
Mobile Phase : The mobile phases consist of ammonium formate 2 mM supplemented with 0.1% formic acid in water (aqueous) and acetonitrile (organic).
-
Flow Rate : The flow rate is maintained at 0.3 mL/min.
-
Detection : An electrospray ionization (ESI) source is applied, and multiple reaction monitoring (MRM) is operated in the positive mode. The selective channels are m/z 475.30 → 100.10 for sildenafil and m/z 483.30 → 108.10 for sildenafil-d8.
Method 2: Liquid-Liquid Extraction for Sildenafil in Rat Plasma[3]
This protocol details a liquid-liquid extraction method for quantifying sildenafil in rat plasma.
-
Sample Preparation : Drug samples are extracted from rat plasma using a liquid-liquid extraction technique with 300 μl of acetonitrile and 5 ml of diethyl ether.
-
Chromatographic Separation : Separation is achieved on a C18 column.
-
Mobile Phase : The mobile phase consists of methanol:water (85:15 v/v).
-
Flow Rate : The flow rate is set at 1 ml/min.
-
Detection : UV detection is performed at 230 nm.
Mandatory Visualization
Experimental Workflow for Sildenafil and Sildenafil-d3 Recovery
The following diagram illustrates a typical experimental workflow for the extraction and analysis of sildenafil from a biological matrix, where sildenafil-d3 is added as an internal standard.
Caption: Experimental workflow for the recovery of sildenafil using sildenafil-d3 as an internal standard.
Signaling Pathway of Sildenafil
This diagram illustrates the mechanism of action of sildenafil in the context of smooth muscle relaxation.
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Sildenafil Assays Utilizing Sildenafil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of sildenafil, with a particular focus on the enhanced specificity and selectivity afforded by the use of a deuterated internal standard, Sildenafil-d3. The data presented herein, compiled from various validated LC-MS/MS assays, demonstrates the superiority of isotopic dilution techniques in achieving accurate, precise, and robust quantification of sildenafil in complex biological matrices.
The Critical Role of Internal Standards in Sildenafil Bioanalysis
The accurate measurement of sildenafil and its metabolites in biological samples is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. A key element in a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). The IS is added to samples and calibrators at a known concentration to correct for variability in sample preparation and instrument response.
While structurally similar non-isotopically labeled compounds can be used as internal standards, stable isotope-labeled internal standards, such as Sildenafil-d3, offer significant advantages. These compounds co-elute with the analyte and have nearly identical physicochemical properties, leading to more effective compensation for matrix effects and variations in extraction recovery and ionization efficiency.
Performance Comparison of Sildenafil Assays
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of sildenafil in human plasma, highlighting the differences between assays employing deuterated and non-deuterated internal standards. While specific data for Sildenafil-d3 is limited in publicly available literature, data for Sildenafil-d8, a similarly deuterated analog, serves as a strong proxy to demonstrate the benefits of this approach.
Table 1: Comparison of LC-MS/MS Assay Parameters for Sildenafil Quantification
| Parameter | Assay with Deuterated IS (Sildenafil-d8) | Assay with Non-Deuterated IS (e.g., Clarithromycin, Vardenafil) |
| Linearity Range (ng/mL) | 1.0 - 1000.0[1][2] | 5.0 - 1000.0[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[1][2][4] | 5.0[3] |
| Intra-day Precision (%RSD) | < 10%[4] | 0.24 - 11.36%[3] |
| Inter-day Precision (%RSD) | < 10%[4] | 2.07 - 9.98%[3] |
| Intra-day Accuracy (%) | > 99%[4] | 91.71 - 102.94%[3] |
| Inter-day Accuracy (%) | > 99%[4] | 95.42 - 101.54%[3] |
| Extraction Recovery (%) | > 90%[4] | Not explicitly stated in the same study, but can be more variable. |
Table 2: Representative Mass Spectrometric Transitions for Sildenafil and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sildenafil | 475.30 | 100.10 | [4] |
| Sildenafil-d8 | 483.30 | 108.10 | [4] |
| Clarithromycin (Non-Deuterated IS) | 748.5 | 158.3 | [3] |
| Vardenafil (Non-Deuterated IS) | - | - | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in a typical LC-MS/MS assay for sildenafil quantification using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and speed.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Sildenafil-d8 internal standard solution (concentration to be optimized based on the assay).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for sildenafil bioanalysis.
Caption: Sildenafil's signaling pathway.
Conclusion
The use of a deuterated internal standard, such as Sildenafil-d3, in LC-MS/MS assays for sildenafil quantification offers demonstrable advantages in terms of specificity, selectivity, and overall method robustness. The data consistently shows that isotopic dilution methods achieve lower limits of quantification, and superior precision and accuracy compared to methods employing non-deuterated internal standards. This enhanced performance is crucial for generating reliable data in clinical and research settings, ultimately leading to a better understanding of sildenafil's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, the adoption of assays incorporating deuterated internal standards is a critical step towards ensuring the highest quality of bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by regulatory context, experimental data, and detailed protocols to ensure the reliability and accuracy of quantitative data for pharmacokinetic and toxicokinetic studies.
The use of an internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] An IS is added at a constant concentration to all samples, including calibration standards and quality controls (QCs), to compensate for variability during sample preparation and analysis.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) guidelines strongly recommend the use of an internal standard, with a preference for stable isotope-labeled (SIL) versions of the analyte whenever possible.[3][4] Deuterated internal standards, a common type of SIL-IS, are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[5]
The Gold Standard: Deuterated Internal Standards
The primary advantage of a deuterated IS is its ability to track the analyte more effectively than a structural analog IS, which is a different molecule with similar chemical properties. This superior tracking leads to better compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[2]
Performance Comparison: Deuterated vs. Analog Internal Standards
The following tables summarize the comparative performance of deuterated and analog internal standards in key validation parameters.
Table 1: Comparison of Matrix Effects
| Analyte | Internal Standard Type | Matrix Effect (%) | Analyte/IS Ratio Variability (%CV) | Reference |
| Tacrolimus | Deuterated (¹³C,D₂) | -16.0 | 0.9 | [6] |
| Tacrolimus | Analog (Ascomycin) | -28.4 | -1.0 | [6] |
| Imidacloprid | Deuterated | Within 25% accuracy | <20% | [7] |
| Imidacloprid | None | >60% inaccuracy | >50% | [7] |
As demonstrated in the case of Tacrolimus, while both types of internal standards can compensate for matrix effects to some extent, the deuterated IS shows a lower degree of ion suppression and maintains a more consistent analyte/IS ratio.[6]
Table 2: Accuracy and Precision
| Analyte | Internal Standard Type | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Tacrolimus | Deuterated (¹³C,D₂) | <3.1 | <3.6 | 99.6 - 100.6 | [6] |
| Tacrolimus | Analog (Ascomycin) | <3.1 | <3.6 | 97.4 - 101.7 | [6] |
| Immunosuppressants (various) | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [8] |
Both deuterated and analog internal standards can yield acceptable accuracy and precision within regulatory limits (typically ±15% for accuracy and ≤15% CV for precision). However, deuterated standards often provide a higher degree of confidence in the data due to their closer physicochemical match to the analyte.[6][8]
Experimental Protocols for Key Validation Parameters
Detailed and robust experimental design is crucial for the successful validation of a bioanalytical method. Below are outlines for key experiments.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components.
Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Analyze one blank sample from each lot to check for interferences at the retention times of the analyte and IS.
-
Spike one of the blank lots with the analyte at the Lower Limit of Quantification (LLOQ) and another with the IS at its working concentration.
-
Analyze the spiked samples to ensure no significant interference from the matrix.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[4]
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the extract is then spiked with the analyte and IS.
-
Set C: The matrix is spiked with the analyte and IS and then extracted.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and IS using the formula: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[9]
Stability
Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage in a freezer (-20°C or -80°C) for a duration that meets or exceeds the storage period of the study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), outline the bioanalytical method validation workflow and the decision-making process for selecting an internal standard.
Caption: Bioanalytical Method Validation Workflow.
Caption: Internal Standard Selection Logic.
Conclusion
The use of a deuterated internal standard is the recommended best practice in bioanalytical method validation, offering superior performance in compensating for matrix effects and ensuring the highest level of data integrity.[11] While a structural analog IS can be a viable alternative when a SIL-IS is not available, it requires more rigorous evaluation to ensure it adequately tracks the analyte. By following the regulatory guidelines and implementing the detailed experimental protocols outlined in this guide, researchers can confidently validate their bioanalytical methods and generate reliable data to support drug development programs.
References
- 1. karger.com [karger.com]
- 2. fda.gov [fda.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Sildenafil-d3-1: A Guide for Laboratory Professionals
The proper disposal of Sildenafil-d3-1, a deuterated internal standard used in research and drug development, is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.[1] Due to its classification as a substance harmful to aquatic life with long-lasting effects, specific procedures must be followed to prevent its release into the environment.[2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Summary of Key Safety and Disposal Data
All quantitative and qualitative data regarding the handling and disposal of this compound has been summarized from Safety Data Sheets (SDS) to provide clear, actionable information.
| Parameter | Information |
| Chemical Name | 5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 1126745-90-1[1][2][3] |
| Primary Hazard | Harmful if swallowed; Causes serious eye irritation.[2][4] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects.[2] |
| Primary Disposal Guideline | Must be disposed of in a manner consistent with federal, state, and local regulations.[3] |
| Environmental Precaution | Releases to the environment should be avoided. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2][3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard methodology for the safe disposal of this compound from a laboratory environment. Adherence to your institution's specific Standard Operating Procedures (SOPs) and consultation with your Environmental Health and Safety (EHS) department is mandatory.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling the material, wear appropriate PPE as specified in the product's Safety Data Sheet.[2][3] This includes, but is not limited to, protective gloves, safety glasses or goggles, and a lab coat.[2][3]
-
Minimize the generation of dust and aerosols.[5] Handle the substance in a well-ventilated area or under a chemical fume hood.[3]
2. Waste Segregation and Identification:
-
This compound waste must be segregated from general laboratory and municipal waste.[6][7]
-
It should be classified as chemical waste. If it is mixed with other substances, the entire mixture must be classified according to the most hazardous component.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [8][9] Studies have shown that Sildenafil is persistent in wastewater treatment processes and can contaminate natural water bodies, posing a risk to aquatic organisms.[10]
3. Containment and Labeling:
-
Place all solid this compound waste and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, chemically compatible, and sealable waste container.[5]
-
The container must be clearly labeled with "Hazardous Waste" (or as required by local regulations) and list this compound as a component, along with any other chemicals in the container.
4. Storage Prior to Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area has secondary containment to prevent spills from reaching the environment.
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.
-
The preferred method for the destruction of pharmaceutical waste is high-temperature incineration, which ensures the complete breakdown of the active compound.[6][8]
-
Maintain meticulous records of all waste generated and disposed of to ensure a clear audit trail and regulatory compliance.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. pharmasd.com [pharmasd.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Contribution of sewage to occurrence of phosphodiesterase-5 inhibitors in natural water - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Sildenafil-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sildenafil-d3, a deuterated analog of Sildenafil. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Protocols
Sildenafil-d3 is classified as a toxic material that can cause moderate skin, eye, and respiratory tract irritation. It is harmful if swallowed.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure. The following equipment must be worn at all times when handling Sildenafil-d3:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against splashes and airborne particles.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1]
-
Body Protection: A laboratory coat or protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder outside of a contained system, a suitable respirator should be worn to prevent inhalation.[1]
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields (EN166/NIOSH approved) | Prevents eye irritation from splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves | Avoids skin contact and irritation.[1] |
| Body Protection | Laboratory coat or protective clothing | Protects personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Prevents respiratory tract irritation from dust or aerosols.[1] |
Operational Plan: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling of Sildenafil-d3. The following steps outline the process from preparation to post-handling procedures.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of Sildenafil-d3 and associated waste must be conducted in a manner that prevents environmental contamination and exposure to others.
-
Chemical Waste:
-
Unused or waste Sildenafil-d3 should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
This waste must be disposed of through an approved waste disposal plant.[2] Do not dispose of it in the regular trash or down the drain. While classified as non-hazardous for transport, pharmaceutical waste requires specific disposal protocols.[1][3] Incineration is often the preferred method for non-hazardous pharmaceutical waste to prevent environmental contamination.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with Sildenafil-d3, such as gloves, bench paper, and pipette tips, should be considered contaminated waste.
-
Collect these materials in a sealed bag or container that is clearly labeled as "Contaminated with Sildenafil-d3" or similar wording.
-
Dispose of this contaminated waste through the institution's chemical or hazardous waste stream.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface the label on the container before disposing of it in the regular trash or recycling, in accordance with institutional policies.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of Sildenafil-d3, from initial preparation to final disposal.
Caption: Workflow for the safe handling of Sildenafil-d3.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
